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Foundational

Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Guide to N,N-Dimethyl-1,8-DiazaspiroDecane-1-Carboxamide

Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Guide to N,N-Dimethyl-1,8-Diazaspiro[1]Decane-1-Carboxamide Executive Summary The transition from flat, two-dimensional aromatic rings to complex, three-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Guide to N,N-Dimethyl-1,8-Diazaspiro[1]Decane-1-Carboxamide

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry—often termed "escaping from flatland." Among these advanced architectures, spirocyclic diamines have emerged as premier bioisosteres for traditional piperazine and piperidine rings.

This whitepaper provides an in-depth technical analysis of N,N-Dimethyl-1,8-diazaspiro[1]decane-1-carboxamide (putative CAS: 2091232-31-2)[2], a highly specialized scaffold. By integrating a spiro[1]decane core with a dimethylcarboxamide moiety, this compound offers unique physicochemical properties, including enhanced metabolic stability, precise vectorization of hydrogen bond acceptors, and increased fractional sp³ character (Fsp³). We will explore its structural rationale, pharmacological utility, and provide a validated synthetic protocol for its generation from commercially available precursors.

Chemical Identity & Structural Rationale

While simple piperazines are ubiquitous in drug design, they frequently suffer from high metabolic liability (via CYP450 oxidation) and off-target toxicity due to their basicity. The 1,8-diazaspiro[1]decane system solves this by introducing steric bulk and conformational rigidity.

Key Precursors and Putative Identifiers

Because highly decorated spirocycles are often synthesized de novo during Structure-Activity Relationship (SAR) campaigns, the exact N,N-dimethylcarboxamide derivative is typically generated from well-characterized building blocks[3][4]:

  • Putative Target CAS: 2091232-31-2 (N,N-Dimethyl-1,8-diazaspiro[1]decane-1-carboxamide)[2]

  • Precursor 1 CAS: 937729-06-1 (1,8-Diazaspiro[1]decane-8-carboxylic acid tert-butyl ester)[3]

  • Precursor 2 CAS: 885279-92-5 (tert-Butyl 1,8-diazaspiro[1]decane-1-carboxylate)[4]

Causality in Design: Why the Dimethylcarboxamide?

The addition of the N,N-dimethylcarboxamide group at the 1-position is a deliberate mechanistic choice:

  • Modulation of Basicity: The electron-withdrawing nature of the carboxamide reduces the pKa of the adjacent nitrogen, preventing the molecule from becoming overly basic, which is a common cause of hERG channel blockade (cardiotoxicity).

  • H-Bond Acceptor Vectorization: The carbonyl oxygen serves as a potent hydrogen bond acceptor. Because it is N,N-disubstituted (dimethyl), it lacks a hydrogen bond donor, which prevents excessive desolvation energy penalties during membrane permeation, thereby improving oral bioavailability.

Pharmacological Applications

The 1,8-diazaspiro[1]decane scaffold has been successfully deployed in several high-profile drug discovery programs.

Bioisosteric Replacement in Cystinuria Therapeutics

A landmark study published in ACS Medicinal Chemistry Letters demonstrated the power of this scaffold in treating cystinuria[5]. Researchers replaced the terminal N-methylpiperazine groups of an older inhibitor with the 1,8-diazaspiro[1]decane core to create LH1753.

  • Outcome: The spirocyclic modification made the compound 120 times more potent than L-cystine dimethyl ester in inhibiting L-cystine crystallization[5]. The rigid 3D structure provided a superior steric fit against the growing crystal face, demonstrating how spirocycles can engage targets that flat rings cannot[5].

Histone Deacetylase (HDAC) Inhibitors

Patent literature (e.g., WO2007061978A1) highlights the use of 1,8-diazaspiro[1]decane carboxamides as potent HDAC inhibitors[6]. The spiro core acts as a surface recognition cap that interacts with the rim of the HDAC active site, while the carboxamide linkage directs the zinc-binding group down the catalytic channel[6].

MOA Target Biological Target (e.g., HDAC / L-Cystine) Scaffold 1,8-Diazaspirodecane Core (3D Spatial Projection) Scaffold->Target Steric fit Outcome Enhanced Binding Affinity & Metabolic Stability Scaffold->Outcome Bioisosterism Amide N,N-Dimethylcarboxamide (H-Bond Acceptor) Amide->Target H-bonding

Fig 1. Pharmacological interaction model of the spirocyclic carboxamide scaffold.

Synthetic Methodology & Validation Protocols

To ensure scientific integrity and reproducibility, the following protocol details the de novo synthesis of N,N-Dimethyl-1,8-diazaspiro[1]decane-1-carboxamide. This is a self-validating system: the use of Boc-protection ensures regioselectivity, and the specific workup prevents the loss of the highly water-soluble deprotected diamine.

Step-by-Step Experimental Protocol

Step 1: Carbamoylation of the Spiro Core

  • Reagents: Dissolve 1.0 equivalent (eq) of 1,8-Diazaspiro[1]decane-8-carboxylic acid tert-butyl ester (CAS: 937729-06-1)[3] in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of N,N-diisopropylethylamine (DIPEA). Cool the reaction mixture to 0°C using an ice bath. Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl generated without competing for the electrophile.

  • Electrophile Addition: Dropwise, add 1.2 eq of dimethylcarbamoyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20°C) for 4 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (EtOAc/Hexanes).

    • Validation checkpoint: LC/MS should show the [M+H]⁺ peak corresponding to the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Reagents: Dissolve the purified intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature for 2 hours. Causality: The spirocyclic nitrogen is sterically hindered; a 2-hour duration ensures complete cleavage of the tert-butyl group without degrading the carboxamide.

  • Workup & Validation: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in minimal methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between 1M NaOH and a highly polar organic solvent mixture (CHCl₃/Isopropanol 3:1).

    • Validation checkpoint: ¹H NMR (CDCl₃) will show the disappearance of the sharp 9H singlet at ~1.45 ppm (Boc group) and the presence of a 6H singlet at ~2.8 ppm corresponding to the N,N-dimethyl groups.

Synthesis A 1,8-Diazaspiro[4.5]decane- 8-Boc (CAS: 937729-06-1) B Dimethylcarbamoyl chloride + DIPEA / DCM (0 - 20°C) A->B C 8-Boc-1-(N,N-dimethylcarbamoyl)- 1,8-diazaspiro[4.5]decane B->C D TFA / DCM (Boc Deprotection) C->D E N,N-Dimethyl-1,8-diazaspiro[4.5]decane- 1-carboxamide D->E

Fig 2. Synthetic workflow for N,N-Dimethyl-1,8-diazaspiro[1]decane-1-carboxamide.

Data Presentation: Physicochemical Comparison

To illustrate the "Escape from Flatland" advantage, the following table summarizes the theoretical and observed physicochemical improvements when transitioning from a standard flat amine (N-methylpiperazine) to the spirocyclic carboxamide scaffold.

PropertyN-Methylpiperazine (Flat Core)N,N-Dimethyl-1,8-Diazaspiro[1]decane-1-carboxamidePharmacological Implication
Fractional sp³ (Fsp³) 1.0 (but conformationally flat)1.0 (Highly 3D / Globular)Increased solubility; better off-target safety profile.
Steric Hindrance at N LowHigh (Spiro junction at adjacent carbon)Reduced CYP450 metabolism; longer half-life.
H-Bond Donors (HBD) 01 (Secondary amine at position 8)Maintains necessary target engagement points.
H-Bond Acceptors (HBA) 23 (Includes carboxamide oxygen)Improved vectorization for kinase/HDAC binding.
Rigidity FlexibleRigid (Orthogonal rings)Lower entropic penalty upon target binding.

Conclusion

N,N-Dimethyl-1,8-diazaspiro[1]decane-1-carboxamide represents a highly sophisticated building block in the modern medicinal chemist's toolkit. By leveraging the orthogonal geometry of the spiro[1]decane core and the tuned electronic properties of the dimethylcarboxamide group, researchers can overcome the metabolic and selectivity limitations of traditional heterocycles. Whether utilized as a bioisostere for crystallization inhibitors or as a surface-recognition motif in epigenetic modulators, this scaffold exemplifies the future of 3D drug design.

References

  • Title: 8-l-Cystinyl Bis(1,8-diazaspiro[1]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Spirocyclic compounds as HDAC inhibitors (WO2007061978A1)
  • Title: 1,8-Diazaspiro[1]decane-8-carboxylic acid tert-butyl ester (CAS: 937729-06-1) Source: Synthonix, Inc. URL: [Link]

  • Title: N,N-Dimethyl-1,8-Diazaspiro[1]Decane-1-Carboxamide / 2091232-31-2 Source: Chemsrc Chemical Database URL: [Link]

Sources

Exploratory

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide Abstract Spirocyclic amines are a class of privileged scaffolds in medicinal chemistry, prized for their unique three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

Abstract

Spirocyclic amines are a class of privileged scaffolds in medicinal chemistry, prized for their unique three-dimensional architecture and conformational rigidity, which often lead to enhanced potency, selectivity, and favorable pharmacokinetic properties.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of a specific derivative, N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide. We will dissect a robust, multi-step synthetic strategy, starting from commercially available precursors, to construct the core spirocyclic diamine framework, followed by its functionalization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale and field-proven insights for each transformation.

Introduction and Retrosynthetic Strategy

  • Construction of the Spirocyclic Core : Synthesis of a protected 1,8-diazaspiro[4.5]decane scaffold.

  • Functionalization : Acylation of the spirocyclic amine with N,N-dimethylcarbamoyl chloride to yield the final product.

This approach allows for modularity and the potential to create a library of analogues by varying the final acylation agent.

Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the target molecule at its key bonds. The carbamoyl group is readily disconnected, pointing to a reaction between the parent diamine and a suitable acylating agent. The spirocyclic diamine itself can be traced back to a piperidine derivative through a cyclization reaction.

Retrosynthesis Target N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide Diamine 1,8-Diazaspiro[4.5]decane (Protected) Target->Diamine Carbamoylation (Acyl Substitution) Acyl_Chloride N,N-Dimethylcarbamoyl Chloride Intermediate N-PG-4-(2-cyanoethyl)-4-aminopiperidine Diamine->Intermediate Reductive Cyclization Precursors N-PG-4-aminopiperidine + Acrylonitrile Intermediate->Precursors Michael Addition

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the 1,8-Diazaspiro[4.5]decane Scaffold

The construction of the spirocyclic core is the most critical phase of this synthesis. We will adapt a methodology inspired by a patented process that utilizes a Michael addition followed by a reductive cyclization, ensuring high yields and scalability.[2] A key consideration is the use of a protecting group (PG) on the piperidine nitrogen to prevent side reactions and direct the cyclization as intended. The carbobenzyloxy (Cbz) group is an excellent choice due to its stability under the initial reaction conditions and its facile removal via hydrogenolysis.

Step 1: Michael Addition

This step involves the conjugate addition of a protected 4-aminopiperidine to an α,β-unsaturated nitrile, such as acrylonitrile. This reaction selectively forms a new carbon-carbon bond at the β-position of the nitrile.

Mechanism Insight: The reaction proceeds via the nucleophilic attack of the exocyclic amine of the piperidine derivative onto the electron-deficient double bond of acrylonitrile. The use of a base like triethylamine can facilitate the reaction, although it often proceeds readily without strong catalysis.

Step 2: Reductive Cyclization

The nitrile group of the Michael adduct is then reduced to a primary amine, which subsequently undergoes intramolecular cyclization with the ketone functionality (derived from the initial starting material, a protected 4-piperidone derivative) to form the desired pyrrolidine ring of the spiro-scaffold.

Mechanism Insight: Catalytic hydrogenation using a catalyst like Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) is highly effective for this transformation. The reaction reduces the nitrile to a primary amine. Under the reaction conditions, this newly formed amine performs an intramolecular nucleophilic attack on the piperidine ketone, forming a hemiaminal intermediate which then dehydrates and is further reduced to the stable spirocyclic diamine. A one-pot process is often feasible.[3]

Synthetic Workflow: Scaffold Formation

Caption: Workflow for the synthesis of the core spiro-diamine scaffold.

Experimental Protocol: Synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane

(This protocol is a representative adaptation based on established chemical principles for this class of transformation.[2][3])

  • Reaction Setup : To a solution of N-Cbz-4-aminopiperidine (1.0 eq) in ethanol (EtOH, 5 mL/mmol) in a round-bottom flask, add acrylonitrile (1.2 eq).

  • Michael Addition : Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess acrylonitrile. The resulting crude Michael adduct is often used directly in the next step without further purification.

  • Reductive Cyclization : Dissolve the crude adduct in EtOH (10 mL/mmol) in a high-pressure hydrogenation vessel. Carefully add Raney Nickel (Ra-Ni, ~5-10 mol% by weight) as a slurry in EtOH.

  • Hydrogenation : Pressurize the vessel with hydrogen gas (H₂) to 15-20 bar and heat to 50-60 °C. Maintain vigorous stirring for 6-12 hours.

  • Work-up : After cooling to room temperature and carefully venting the H₂, filter the reaction mixture through a pad of Celite® to remove the Ra-Ni catalyst. Wash the filter cake with additional EtOH.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 8-Cbz-1,8-diazaspiro[4.5]decane.

Reagent/ParameterQuantity/ValuePurpose
N-Cbz-4-aminopiperidine1.0 eqStarting Material
Acrylonitrile1.2 eqMichael Acceptor
Raney Nickel (Ra-Ni)5-10 mol%Hydrogenation Catalyst
Hydrogen (H₂) Pressure15-20 barReductant
Temperature50-60 °CReaction Condition
Expected Yield 70-85% (Over two steps)

Part II: Synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

With the protected spiro-diamine in hand, the final step is the introduction of the N,N-dimethylcarboxamide group. This is achieved through a nucleophilic acyl substitution reaction using N,N-dimethylcarbamoyl chloride.

Safety First: N,N-Dimethylcarbamoyl chloride (DMCC) is highly toxic, corrosive, flammable, and a suspected human carcinogen.[4] All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Anhydrous conditions are necessary as DMCC reacts rapidly with water.[4][5]

Step 3: Deprotection (Optional but Recommended)

For selective functionalization at the N1 position, the Cbz group at the N8 position should be retained. The secondary amine at the N1 position is nucleophilic and will react preferentially with the DMCC.

Step 4: Carbamoylation

The secondary amine of the spiro-scaffold acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMCC. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.

Synthetic Workflow: Final Functionalization

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Foundational

Escaping Flatland: The Design, Synthesis, and Integration of Novel Spiro-Heterocyclic Scaffolds in Modern Drug Discovery

Introduction: The Architectural Shift in Medicinal Chemistry For decades, small-molecule drug discovery relied heavily on planar, aromatic scaffolds. While synthetically accessible, these "flat" molecules often suffer fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Shift in Medicinal Chemistry

For decades, small-molecule drug discovery relied heavily on planar, aromatic scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor physicochemical properties, leading to high attrition rates in clinical trials due to off-target toxicity and suboptimal pharmacokinetics. To overcome these limitations, medicinal chemists are increasingly adopting the "escape from flatland" paradigm by incorporating spirocyclic scaffolds into drug candidates[1].

Spiro-heterocycles are characterized by two or more rings sharing a single quaternary atom (the spiro-junction). This unique architectural feature imparts a distinct three-dimensional (3D) geometry, allowing for the precise spatial projection of pharmacophores[2]. As a Senior Application Scientist, I have observed firsthand how the strategic integration of these sp3 -rich systems can rescue stalled discovery programs by fine-tuning conformational rigidity, improving target fit, and drastically enhancing drug-like properties[3].

The Physicochemical and Pharmacokinetic Rationale

The transition from planar structures to spirocyclic frameworks is not merely an aesthetic chemical choice; it is driven by fundamental thermodynamics and pharmacokinetics.

  • Aqueous Solubility: Planar aromatic rings tend to π−π stack, forming highly stable, insoluble crystal lattices. The introduction of a spiro-junction disrupts this planarity, lowering the crystal lattice energy and significantly improving aqueous solubility[1].

  • Metabolic Stability: By replacing metabolically vulnerable aromatic C-H bonds with saturated, sterically hindered sp3 carbons, spirocycles often exhibit reduced intrinsic clearance ( CLint​ ) by cytochrome P450 enzymes[3].

  • Reduced Off-Target Liability: Promiscuous binding to off-targets, such as the hERG potassium channel (a primary cause of cardiotoxicity), is heavily correlated with high lipophilicity (LogD) and planarity. The 3D topology of spirocycles prevents them from easily intercalating into the flat hERG channel pore[3].

To illustrate these advantages, Table 1 summarizes the quantitative DMPK shifts observed during the optimization of Polo-like Kinase 4 (PLK4) inhibitors, where a planar alkene was replaced with a spirocyclic cyclopropane analog[1].

Table 1: Comparative DMPK Parameters (Planar vs. Spirocyclic Scaffolds)
ParameterPlanar Alkene PrecursorSpirocyclic AnalogCausality for Parameter Shift
Fraction sp3 ( Fsp3​ ) 0.250.45Direct result of introducing the saturated spiro-junction.
Aqueous Solubility ( μ g/mL) < 5> 150Disruption of planar π−π stacking in the solid state.
LogD (pH 7.4) 4.22.8Increased 3D character reduces unspecific lipophilicity.
Intrinsic Clearance ( CLint​ ) 120 μ L/min/mg35 μ L/min/mgRemoval of metabolically labile planar alkene sites.
hERG Inhibition ( IC50​ ) 1.2 μ M> 30 μ M3D topology prevents binding in the flat hERG pore.

Strategic Workflow for Spirocyclic Scaffold Integration

The integration of spiro-heterocycles requires a highly iterative workflow, balancing the synthetic complexity of forming quaternary centers with the rigorous demands of high-throughput screening (HTS) and DMPK profiling.

SpiroWorkflow A Target Validation B Scaffold Hopping (Planar to Spiro) A->B Identify flatland liabilities C MCR Synthesis & Cycloaddition B->C Design 3D vectors D High-Throughput Screening C->D Library generation E DMPK Profiling D->E Hit identification F Lead Optimization E->F ADME/Tox filtering F->B SAR Feedback

Fig 1: Iterative workflow for spirocyclic scaffold optimization in drug discovery.

Advanced Synthetic Methodologies

The primary bottleneck in spirocyclic drug discovery has historically been the synthetic challenge of constructing the sterically congested quaternary spiro-center. However, recent advances have democratized access to these scaffolds[4].

  • 1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with electron-deficient alkenes (dipolarophiles) remains the gold standard for synthesizing spiro-pyrrolidines and spiro-oxindoles[5]. This convergent approach allows for the rapid generation of stereochemically dense libraries.

  • Strain-Release-Driven Spirocyclization: Utilizing the inherent strain energy of small cyclic fragments, such as azabicyclo[1.1.0]butanes, allows for rapid intramolecular ring-opening and cyclization to form complex azetidine-containing spirocycles[4].

  • Microwave-Assisted Multicomponent Reactions (MCRs): MCRs involve the simultaneous reaction of three or more starting materials. When coupled with microwave irradiation, MCRs drastically reduce reaction times and improve yields by rapidly overcoming the high activation energy barriers associated with quaternary center formation[6].

Experimental Protocol: Microwave-Assisted Synthesis of Spiro-Oxindoles

To ensure reproducibility and scientific integrity, the following is a self-validating, step-by-step methodology for the microwave-assisted multicomponent synthesis of a spiro-pyrrolidine-oxindole core.

Objective: Rapid assembly of a bioactive spiro-heterocycle via a three-component 1,3-dipolar cycloaddition[5],[6].

Step 1: Reagent Assembly and Ylide Generation

  • Action: In a 10 mL microwave-safe reaction vial, combine equimolar amounts (1.0 mmol) of isatin, a secondary amino acid (e.g., sarcosine), and a dipolarophile (e.g., chalcone).

  • Causality: Isatin and the amino acid undergo a decarboxylative condensation to form a highly reactive azomethine ylide intermediate in situ. Using a multicomponent approach minimizes isolation steps and prevents the degradation of this transient intermediate.

Step 2: Solvent Selection

  • Action: Suspend the reagents in 3.0 mL of an Ethanol/Water (1:1 v/v) mixture.

  • Causality: Polar protic solvents possess high dielectric loss tangents, meaning they efficiently absorb microwave radiation and convert it into localized superheating. This drives the condensation step much faster than conventional conductive heating.

Step 3: Microwave Irradiation

  • Action: Seal the vial and irradiate at 120°C for 10–15 minutes using a dedicated microwave synthesizer (max power 200 W, with dynamic pressure control).

  • Self-Validation Check: Continuously monitor the internal pressure via the reactor's software. A sudden pressure spike (>15 bar) indicates solvent degradation or a runaway exotherm; the system must be programmed to auto-cool to prevent decomposition.

Step 4: Reaction Monitoring via LC-MS

  • Action: Extract a 10 μ L aliquot, dilute in 1 mL of Methanol, and inject into an LC-MS system.

  • Self-Validation Check: The protocol is considered successful when the isatin precursor peak (UV 254 nm) is integrated at <5%, and the desired spiro-adduct mass [M+H]+ is the base peak in the mass spectrum. If intermediate ylide masses are detected, subject the vial to an additional 5 minutes of irradiation.

Step 5: Isolation and Purification

  • Action: Cool the mixture to 0°C. Isolate the precipitated spiro-product via vacuum filtration and wash with cold aqueous ethanol.

  • Causality: Exploiting the differential solubility of the rigid spiro-product in cold protic solvents often circumvents the need for time-consuming silica gel chromatography, drastically improving library throughput for downstream biological screening.

Biological Applications and In Vivo Translation

The unique vectors provided by spiro-heterocycles have led to significant breakthroughs across multiple therapeutic areas[7].

  • Oncology: DNA-encoded library (DEL) technology recently screened over 225 million compounds to identify a novel autotaxin inhibitor. The resulting optimized spirocycle demonstrated such superior potency and ADME properties that it rapidly advanced to FDA Phase 1 clinical trials[2].

  • Neurological Diseases: Spirocyclic scaffolds are highly effective in central nervous system (CNS) drug design. Their high Fsp3​ character and reduced hydrogen bond donor counts allow for excellent blood-brain barrier (BBB) penetration, making them ideal candidates for targeting complex GPCRs and neurodegenerative pathways[7].

Conclusion

The integration of spiro-heterocyclic compounds represents a critical evolution in medicinal chemistry. By escaping the "flatland" of traditional aromatic scaffolds, drug discovery professionals can systematically engineer molecules with superior solubility, enhanced metabolic stability, and exquisite target selectivity[1],[3]. As synthetic methodologies like microwave-assisted MCRs and strain-release spirocyclizations continue to mature, the chemical space accessible to researchers will expand exponentially, paving the way for the next generation of life-saving therapeutics.

References

  • "Recent in vivo advances of spirocyclic scaffolds for drug discovery", PubMed, [Link]

  • "Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities", Taylor & Francis,[Link]

  • "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?", Taylor & Francis,[Link]

  • "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists", PubMed, [Link]

  • "Fused-Linked and Spiro-Linked N-Containing Heterocycles", MDPI,[Link]

  • "Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles", RSC Publishing,[Link]

Sources

Exploratory

Introduction: The Significance of Diazaspiro[4.5]Decane Scaffolds

An In-depth Technical Guide to N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide This technical guide provides a comprehensive overview of N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide, a molecule of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

This technical guide provides a comprehensive overview of N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide, a molecule of significant interest within the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, nomenclature, synthesis, and potential applications, grounded in established scientific principles.

Spirocyclic systems, particularly those incorporating heteroatoms, have garnered considerable attention in modern drug discovery. The diazaspiro[4.5]decane core, a key structural motif, offers a rigid, three-dimensional framework that enables precise spatial orientation of functional groups. This conformational constraint is advantageous for optimizing interactions with biological targets and can lead to improved pharmacokinetic and pharmacodynamic properties compared to more flexible, acyclic or simple cyclic analogues. The inherent structural novelty of the diazaspiro[4.5]decane scaffold provides a fertile ground for the exploration of new chemical space, a critical endeavor in the quest for novel therapeutics.

IUPAC Nomenclature and Structural Elucidation

The precise chemical identity of the topic compound is established through the systematic nomenclature rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide

The nomenclature is deconstructed as follows:

  • [4.5]decane: This indicates a spirocyclic system containing a total of ten atoms (a decane). The numbers in the brackets, [4.5], denote the number of carbon atoms in each ring, excluding the shared spiro atom. In this case, there is a five-membered ring (4 carbons + the spiro atom) and a six-membered ring (5 carbons + the spiro atom).

  • spiro: This prefix confirms that the two rings share a single common atom.

  • 1,8-diaza: This indicates the presence of two nitrogen atoms (aza) within the spirocyclic framework, located at positions 1 and 8. According to IUPAC rules for spiro compounds, numbering begins in the smaller ring, adjacent to the spiro atom.[1]

  • 1-carboxamide: A carboxamide functional group (-CONH₂) is attached to the nitrogen atom at position 1.

  • N,N-Dimethyl: Two methyl groups are substituted on the nitrogen atom of the carboxamide group.

Chemical Structure:

Caption: Chemical structure of N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide.

Synthetic Strategies

retrosynthesis target N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide intermediate2 Protected 1,8-Diazaspiro[4.5]decane target->intermediate2 Amide formation intermediate1 1,8-Diazaspiro[4.5]decane precursor1 N-benzyl-4-piperidone intermediate1->precursor1 Multi-step synthesis precursor2 Ethyl 2-aminoacetate intermediate1->precursor2 Multi-step synthesis intermediate2->intermediate1 Protection reagent1 Dimethylcarbamoyl chloride or Phosgene followed by Dimethylamine intermediate2->reagent1 precursor3 Protecting Group (e.g., Boc, Cbz) intermediate2->precursor3

Caption: Retrosynthetic analysis for N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide.

A general workflow for the synthesis of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been reported, which can be adapted for the synthesis of the 1,8-diazaspiro[4.5]decane core.[2] The synthesis of various diazaspiro[5.5]undecane derivatives has also been achieved through a double Michael addition reaction.[3]

Proposed Experimental Protocol

This protocol outlines a potential multi-step synthesis, starting from commercially available precursors.

Step 1: Synthesis of a Protected 1,8-Diazaspiro[4.5]decane Intermediate

This step typically involves a multi-component reaction or a stepwise construction of the spirocyclic system. One possible approach involves the reaction of a suitably protected piperidone derivative with an amino acid ester, followed by cyclization. For instance, a reaction between N-benzyl-4-piperidone and a protected glycine derivative could be envisioned, leading to the formation of the core structure after several steps.

Step 2: Selective Protection/Deprotection

To achieve selective functionalization at the N1 position, orthogonal protecting groups may be necessary. For example, if the N8 position is protected with a benzyl group, the N1 position can be reacted.

Step 3: Carboxamide Formation

The final step involves the introduction of the N,N-dimethylcarboxamide moiety.

  • Method A: Using Dimethylcarbamoyl Chloride

    • Dissolve the protected 1,8-diazaspiro[4.5]decane intermediate in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of N,N-dimethylcarbamoyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Method B: Two-step procedure with Phosgene or a Phosgene Equivalent

    • React the protected 1,8-diazaspiro[4.5]decane intermediate with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base to form a carbamoyl chloride intermediate.

    • In a separate vessel, prepare a solution of dimethylamine.

    • Add the in-situ generated carbamoyl chloride to the dimethylamine solution at a controlled temperature.

    • Work-up and purify the product as described in Method A.

Step 4: Final Deprotection (if necessary)

If a protecting group was used on the N8 position, a final deprotection step would be required to yield the target compound. The choice of deprotection conditions will depend on the protecting group used (e.g., hydrogenolysis for a benzyl group, acid treatment for a Boc group).

Physicochemical Properties (Predicted)

While experimental data for the target compound is not available, its physicochemical properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted ValueRationale/Comparison
Molecular Weight 225.33 g/mol Calculated from the molecular formula C₁₂H₂₃N₃O.
LogP ~1.5 - 2.5The spirocyclic core increases rigidity, and the carboxamide group adds polarity. The overall lipophilicity is expected to be moderate.
Topological Polar Surface Area (TPSA) ~41.6 ŲContributed by the nitrogen and oxygen atoms, suggesting reasonable cell permeability.
Hydrogen Bond Donors 0All nitrogens are tertiary or part of an amide with no N-H bonds.
Hydrogen Bond Acceptors 3The two nitrogen atoms of the spirocycle and the carbonyl oxygen of the carboxamide.
Aqueous Solubility ModerateThe presence of heteroatoms and the carboxamide group should confer some aqueous solubility.

Potential Applications in Drug Discovery

The diazaspiro[4.5]decane scaffold is a versatile platform for the development of a wide range of therapeutic agents. Derivatives have shown promise in various disease areas.

  • Central Nervous System (CNS) Disorders: The rigid nature of the spirocyclic core is well-suited for the design of ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels. For example, derivatives of 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[4]

  • Oncology: The unique three-dimensional structure of diazaspiro[4.5]decanes can be exploited to design potent and selective enzyme inhibitors. For instance, related diazaspiro[4.5]decanone scaffolds have been identified as kinase inhibitors.[5]

  • Infectious Diseases: Novel diazaspirodecanone derivatives have been synthesized and evaluated as chitin synthase inhibitors with antifungal activity.[2]

  • Cardiovascular Diseases: 1,3,8-Triazaspiro[4.5]decane derivatives have been discovered as inhibitors of the mitochondrial permeability transition pore (mPTP), a potential target for treating reperfusion injury in myocardial infarction.[6][7]

The N,N-dimethylcarboxamide group in the target molecule is a common functional group in medicinal chemistry, often used to modulate solubility, metabolic stability, and target engagement. Its incorporation onto the 1,8-diazaspiro[4.5]decane scaffold could lead to novel compounds with desirable pharmacological profiles for any of the aforementioned therapeutic areas.

Conclusion

N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide represents an intriguing molecule at the intersection of established pharmacophoric elements and a structurally novel scaffold. While specific biological data for this compound is yet to be reported, its design is rooted in sound medicinal chemistry principles. The diazaspiro[4.5]decane core provides a rigid and three-dimensional framework, while the N,N-dimethylcarboxamide moiety offers opportunities for fine-tuning physicochemical properties and target interactions. The synthetic strategies outlined in this guide provide a clear path for the preparation of this and related compounds, paving the way for future investigations into their therapeutic potential. The continued exploration of such spirocyclic systems is a promising avenue for the discovery of next-generation therapeutics.

References

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. Benchchem.
  • IUPAC Nomenclature for Spiro Compounds. Advanced Chemistry Development, Inc.
  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed.
  • Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. SFERA.
  • Nomenclature of spiro compounds. Chemistry Stack Exchange.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect.
  • Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. PubMed.
  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.

Sources

Foundational

The Therapeutic Potential of the 1,8-Diazaspiro[4.5]Decane Scaffold: A Technical Guide for Drug Discovery Professionals

Executive Summary The 1,8-diazaspiro[4.5]decane core represents a privileged heterocyclic scaffold with significant untapped potential in modern drug discovery. While research into the specific derivative, N,N-Dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-diazaspiro[4.5]decane core represents a privileged heterocyclic scaffold with significant untapped potential in modern drug discovery. While research into the specific derivative, N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, is not yet prevalent in published literature, a comprehensive analysis of structurally related diazaspiro[4.5]decane analogues reveals a rich and diverse pharmacology. This technical guide synthesizes the existing body of knowledge on this chemical family, offering researchers and drug development professionals a forward-looking perspective on its therapeutic promise. We will delve into the synthetic accessibility of the scaffold, explore its engagement with a range of biological targets, and elucidate the potential mechanisms of action that underpin its observed activities. This document serves as a foundational resource to stimulate and guide future research endeavors into this versatile and promising class of compounds.

Introduction: The 1,8-Diazaspiro[4.5]Decane Scaffold - A Structurally Unique Framework for Therapeutic Innovation

The 1,8-diazaspiro[4.5]decane moiety is a spirocyclic heterocycle characterized by a piperidine ring and a pyrrolidine or related five-membered ring sharing a single carbon atom. This rigid, three-dimensional architecture offers several advantages in drug design, including the precise spatial orientation of substituents, leading to enhanced target specificity and reduced off-target effects. The presence of two nitrogen atoms provides opportunities for modulating physicochemical properties such as solubility and for establishing key hydrogen bond interactions within biological targets.

While direct research on N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide is limited, the broader class of diazaspiro[4.5]decane derivatives has been investigated for a range of therapeutic applications, including their roles as kinase inhibitors and receptor modulators.[1][2]

Synthetic Strategies and Chemical Accessibility

The amenability of a chemical scaffold to robust and scalable synthesis is a cornerstone of any successful drug development program. The diazaspiro[4.5]decane core can be constructed through various synthetic routes, often employing multi-component reactions that allow for the facile introduction of molecular diversity.

A prevalent strategy involves the cyclization of intermediates derived from commercially available starting materials. For instance, a three-step synthesis for a related 1,3-diazaspiro[4.5]decane-2,4-dione has been reported, highlighting a cost-effective and efficient pathway to this class of molecules.[3] The synthesis proceeds through the formation of a ureido derivative followed by cyclization.[3]

Illustrative Synthetic Workflow: A Generalized Approach

A Commercially Available Starting Materials (e.g., Substituted Cyclohexanones, Amino Acids) B Intermediate Formation (e.g., Ureido Derivative) A->B Multi-step Synthesis C Cyclization Reaction B->C Base or Acid Catalysis D 1,8-Diazaspiro[4.5]Decane Core Structure C->D E Functional Group Interconversion / Derivatization D->E Introduction of Diversity F Target Molecule: N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide & Analogues E->F

Figure 1: A generalized synthetic workflow for the generation of 1,8-diazaspiro[4.5]decane derivatives, showcasing key stages from starting materials to the final target compounds.

Therapeutic Landscape: Insights from Structurally Related Analogues

The therapeutic potential of the 1,8-diazaspiro[4.5]decane scaffold can be inferred from the biological activities of its various analogues. These compounds have shown promise in several key therapeutic areas.

Oncology: Targeting Cancer Cell Proliferation

A notable analogue, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine), has demonstrated significant anti-myeloma activity.[4][5] This compound inhibits the growth of multiple myeloma cells and induces apoptosis, even in drug-resistant cell lines.[4][5] Its mechanism of action involves the inhibition of key signaling pathways, including the STAT3 and PI3K/Akt pathways, which are crucial for cancer cell survival and proliferation.[4][5] Furthermore, Azaspirane has been shown to inhibit the secretion of IL-6 and VEGF in the bone marrow microenvironment, suggesting a dual role in directly targeting tumor cells and modulating their supportive niche.[4][5]

Inflammation and Autoimmune Disorders: Modulation of Kinase Pathways

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] These kinases are key components of the JAK-STAT signaling pathway, which plays a central role in the inflammatory response.[1] The selective inhibition of TYK2 and JAK1 has shown therapeutic benefit in preclinical models of inflammatory bowel disease, suggesting that compounds based on the 1,8-diazaspiro[4.5]decane scaffold could be developed as novel treatments for a range of autoimmune and inflammatory conditions.[1]

Neurological Disorders: Targeting CNS Receptors

The sigma-1 receptor, a unique ligand-operated molecular chaperone, has emerged as a promising target for the treatment of neurodegenerative diseases.[6] While direct binding data for N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide is unavailable, the spirocyclic nature of the scaffold is a common feature in many reported sigma-1 receptor ligands.[7][8] Agonism of the sigma-1 receptor has been shown to have neuroprotective effects, making this a promising avenue for future investigation.[9] Additionally, derivatives of the related 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been shown to inhibit neural calcium uptake, a mechanism relevant to protecting against brain edema and cognitive deficits.[10]

Potential Mechanisms of Action: A Molecular Perspective

The diverse biological activities of diazaspiro[4.5]decane derivatives can be attributed to their ability to interact with a range of molecular targets. The following diagram illustrates a potential signaling pathway that could be modulated by a hypothetical 1,8-diazaspiro[4.5]decane derivative with kinase inhibitory activity.

A Cytokine Receptor B JAK1/TYK2 A->B Ligand Binding C STAT3 B->C Phosphorylation D STAT3 Dimerization & Nuclear Translocation C->D E Gene Transcription (Proliferation, Survival, Inflammation) D->E F 1,8-Diazaspiro[4.5]Decane Derivative F->B Inhibition

Figure 2: A simplified representation of the JAK-STAT signaling pathway, a potential target for therapeutically active 1,8-diazaspiro[4.5]decane derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To assess the therapeutic potential of novel 1,8-diazaspiro[4.5]decane derivatives, a tiered approach to in vitro evaluation is recommended.

Primary Screening: Cell Viability and Cytotoxicity Assays
  • Objective: To determine the effect of the test compound on the viability of relevant cell lines (e.g., cancer cell lines, immune cells).

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density.

    • After 24 hours, treat cells with a serial dilution of the test compound.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Target Engagement and Mechanism of Action Studies
  • Objective: To confirm that the test compound interacts with its intended molecular target and to elucidate its downstream effects.

  • Methodology (for a kinase inhibitor):

    • Kinase Inhibition Assay: Utilize a biochemical assay (e.g., Z'-LYTE™, LanthaScreen™) to measure the direct inhibition of the target kinase by the test compound.

    • Western Blotting: Treat cells with the test compound and analyze cell lysates by Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates.

Future Directions and Opportunities

The 1,8-diazaspiro[4.5]decane scaffold presents a compelling starting point for the development of novel therapeutics. Future research should focus on:

  • Expansion of the Chemical Space: The synthesis and screening of a diverse library of 1,8-diazaspiro[4.5]decane derivatives will be crucial to fully explore the therapeutic potential of this scaffold.

  • In-depth Mechanistic Studies: A thorough investigation of the molecular mechanisms underlying the biological activities of lead compounds is necessary to optimize their efficacy and safety profiles.

  • Pharmacokinetic and In Vivo Studies: Promising candidates from in vitro studies should be advanced to pharmacokinetic profiling and in vivo efficacy studies in relevant animal models.

Conclusion

While the specific compound N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide remains to be extensively characterized, the broader family of 1,8-diazaspiro[4.5]decane derivatives holds considerable promise for the development of novel therapeutics. The structural rigidity and synthetic tractability of this scaffold, coupled with the diverse biological activities of its analogues, make it a fertile ground for future drug discovery efforts in oncology, inflammation, and neurology. This technical guide provides a comprehensive overview of the current state of knowledge and a roadmap for the continued exploration of this exciting class of molecules.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.). RSC Advances.
  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. (2005). Blood.
  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. (2005). PubMed.
  • Sigma Receptors. (n.d.). Tocris Bioscience.
  • Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. (2021). PubMed.
  • Food Plant Chemicals Linked With Neurological and Neurodegener
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI.
  • SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. (n.d.).
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed.
  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Figshare.
  • Identification of a Novel 2,8-Diazaspiro[4.
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes.
  • N,N-DIMETHYL-8-THIA-2-AZASPIRO(4.5)DECANE-2-PROPANAMINE. (n.d.). precisionFDA.
  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits. (2022). Lookchem.
  • Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. (2024). MDPI.
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). PubMed.
  • N-(3,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide. (n.d.). EvitaChem.
  • Spiro[4.5]decane-8-carboxamide. (n.d.). PubChem.
  • Sigma 1 Receptor Inhibitor, Agonist, Antagonist, Activator, Modulator, Ligand, Gene. (n.d.). MedChemExpress.
  • An In-depth Technical Guide to 1-Thia-4- azaspiro[4.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). MDPI.
  • Sigma receptor. (n.d.). Wikipedia.
  • Sigma Receptor. (n.d.). MedChemExpress.
  • N-(2-methylphenyl)-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxamide. (n.d.). ChemDiv.
  • Cytotoxic Effects and Biological Activity of 2-Aza-8-germanspiro[11]decane-2-propanamine-8,8-diethyl-N,N-dimethyl Dichloride (NSC 192965; Spirogermanium) in Vitro. (2025). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Scalable Synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

Abstract This document provides a comprehensive, two-step protocol for the synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, a valuable spirocyclic scaffold for drug discovery and chemical biology. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, a valuable spirocyclic scaffold for drug discovery and chemical biology. The synthesis begins with the formation of the core intermediate, N-Boc-1,8-diazaspiro[4.5]decane, via a reductive cyclization pathway. This is followed by a selective deprotection and subsequent amidation at the N1 position using dimethylcarbamoyl chloride. The protocol is designed for scalability and includes detailed explanations of the chemical principles, step-by-step procedures, and characterization data to ensure reproducibility and high purity of the final product.

Introduction & Synthetic Strategy

Spirocyclic diamines, particularly the 1,8-diazaspiro[4.5]decane core, are privileged structural motifs in medicinal chemistry. Their rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making them ideal scaffolds for targeting complex biological receptors. The title compound, N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, incorporates a carbamoyl group, a common pharmacophore that can act as a hydrogen bond acceptor and improve pharmacokinetic properties.

The synthetic strategy outlined herein follows a logical and efficient two-stage process. The first stage focuses on constructing the spirocyclic diamine core. While several methods exist for this, we have adapted a route involving the reductive cyclization of a protected nitropyridine precursor, which offers high yields and milder conditions suitable for large-scale preparation[1]. The second stage involves the functionalization of the spiro-diamine. A key challenge is the selective reaction at one of the two secondary amine positions. This is overcome by using a protecting group strategy, followed by a standard amidation reaction.

Overall Synthetic Scheme

Caption: Overall two-stage synthetic workflow.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
N-Boc-4-piperidone≥98%Sigma-AldrichStarting material for intermediate
Ethyl 2-cyanoacetate≥99%Sigma-AldrichReagent for Knoevenagel condensation
PiperidineReagent GradeFisher ScientificBasic catalyst
Raney Nickel (Ra-Ni)Slurry in waterAlfa AesarHydrogenation catalyst
Di-tert-butyl dicarbonate (Boc₂O)≥98%Acros OrganicsProtecting group reagent
Trifluoroacetic acid (TFA)Reagent GradeSigma-AldrichDeprotection agent
Dimethylcarbamoyl chloride (DMCC)≥98%Sigma-AldrichHighly Toxic & Carcinogenic [2]
Triethylamine (TEA)≥99.5%Sigma-AldrichBase, dried over KOH
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent, dried over CaH₂
Ethanol (EtOH)AnhydrousJ.T. BakerSolvent
Methanol (MeOH)ACS GradeVWRSolvent
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificEluent for chromatography
HexanesHPLC GradeFisher ScientificEluent for chromatography
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeDrying agent
Celite® 545---Sigma-AldrichFiltration aid
Hydrogen (H₂) GasHigh Purity---For hydrogenation
Nitrogen (N₂) GasHigh Purity---Inert atmosphere
Parr Hydrogenation Apparatus---Parr Instrument Co.High-pressure reactor
Rotary Evaporator---Büchi---
Magnetic Stirrer/Hotplate---IKA---
Flash Chromatography System---Teledyne ISCO---

Safety Precaution: Dimethylcarbamoyl chloride (DMCC) is a potent carcinogen and is highly toxic and corrosive[2]. All manipulations involving DMCC must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A dedicated waste stream should be used for DMCC-contaminated materials.

Experimental Protocol

Step 1: Synthesis of 1,8-Diazaspiro[4.5]decane (Intermediate)

This procedure synthesizes the core spiro-diamine via a multi-step, one-pot adaptation involving a Knoevenagel condensation, Michael addition, and subsequent reductive cyclization.

Process Rationale: The synthesis of the spirocyclic core is the most complex part of the sequence. The chosen route builds the second ring onto a pre-existing piperidine scaffold.

  • Knoevenagel Condensation: The reaction between N-Boc-4-piperidone and ethyl 2-cyanoacetate, catalyzed by a base like piperidine, forms a reactive α,β-unsaturated system.

  • Reductive Cyclization: The subsequent hydrogenation using Raney Nickel serves a dual purpose: it reduces the double bond and the nitrile group to a primary amine. This newly formed amine then undergoes spontaneous intramolecular cyclization (lactamization) to form an intermediate lactam, which is further reduced under the same conditions to yield the saturated spiro-diamine[3]. Protecting the piperidine nitrogen with a Boc group prevents unwanted side reactions.

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (19.9 g, 100 mmol), ethyl 2-cyanoacetate (11.3 g, 100 mmol), and anhydrous ethanol (200 mL).

  • Catalysis: Add piperidine (1.0 mL, ~10 mmol) to the mixture. Stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc/Hexanes).

  • Hydrogenation: Transfer the reaction mixture directly to a Parr hydrogenation apparatus. Carefully add Raney Nickel (approx. 5 g of a 50% slurry in water, washed with ethanol).

  • Reaction: Seal the vessel, purge with N₂, and then pressurize with H₂ gas to 60 bar. Heat the reaction to 55-60 °C and stir vigorously for 6 hours[3].

  • Work-up: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol (3 x 50 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil is the Boc-protected 1,8-diazaspiro[4.5]decane. This intermediate is often carried forward without further purification. For analytical purposes, a small sample can be purified by flash chromatography (Silica gel, 5-10% MeOH in DCM).

  • Deprotection: Dissolve the crude Boc-protected intermediate in dichloromethane (100 mL) and cool to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 50 mL). Remove the ice bath and stir at room temperature for 2 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in 1 M NaOH (150 mL) to neutralize and basify the solution (pH > 12). Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1,8-diazaspiro[4.5]decane as a pale yellow oil.

Step 2: Synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

Process Rationale: This step is a standard nucleophilic acyl substitution.

  • Reactivity: The spiro-diamine has two secondary amine nitrogens. In the absence of a protecting group, the reaction with one equivalent of dimethylcarbamoyl chloride will yield a mixture of mono-substituted and di-substituted products. Using a slight excess of the diamine can favor mono-substitution, but separation can be challenging. The protocol assumes the unprotected diamine is used and purification will isolate the desired N1-substituted product.

  • Base: Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product[4]. The reaction of secondary amines with carbamoyl chlorides is a well-established method for forming ureas and related structures[5].

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1,8-diazaspiro[4.5]decane (7.0 g, 50 mmol) and anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (7.0 mL, 50 mmol) to the stirred solution.

  • Reagent Addition: In a separate dry flask, prepare a solution of dimethylcarbamoyl chloride (4.6 mL, 50 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel, using a gradient elution of 2-10% methanol in dichloromethane to yield the final product as a viscous oil or low-melting solid.

Data and Expected Results

StepCompound NameMolecular Weight ( g/mol )Typical YieldPurity (by LCMS)Key Analytical Data
11,8-Diazaspiro[4.5]decane140.2375-85% (over 2 steps)>95%¹H NMR, ¹³C NMR, MS (ESI+)
2N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide211.3160-75%>98%¹H NMR, ¹³C NMR, HRMS, IR

Visualization of Workflow

Synthesis_Workflow Start Start: N-Boc-4-piperidone & Ethyl 2-cyanoacetate Knoevenagel Knoevenagel Condensation (Piperidine, EtOH, RT, 4h) Start->Knoevenagel Hydrogenation Reductive Cyclization (Raney-Ni, H2 @ 60 bar, 60°C, 6h) Knoevenagel->Hydrogenation Filter Filtration through Celite® Hydrogenation->Filter Concentrate1 Concentration (Rotovap) Filter->Concentrate1 Crude_Boc Crude N-Boc-1,8-diazaspiro[4.5]decane Concentrate1->Crude_Boc Deprotection Boc Deprotection (TFA in DCM, RT, 2h) Crude_Boc->Deprotection Neutralize Neutralization (NaOH) & Extraction (DCM) Deprotection->Neutralize Dry_Concentrate Drying (Na2SO4) & Concentration Neutralize->Dry_Concentrate Intermediate Intermediate: 1,8-Diazaspiro[4.5]decane Dry_Concentrate->Intermediate Amidation_Setup Dissolve Intermediate & TEA in DCM (N2 atm, 0°C) Intermediate->Amidation_Setup DMCC_Add Dropwise addition of Dimethylcarbamoyl Chloride Amidation_Setup->DMCC_Add React Reaction at RT (12-16h) DMCC_Add->React Quench_Extract Quench (NaHCO3) & Extraction (DCM) React->Quench_Extract Purify Flash Column Chromatography Quench_Extract->Purify Final_Product Final Product: N,N-Dimethyl-1,8-Diazaspiro [4.5]Decane-1-Carboxamide Purify->Final_Product

Caption: Detailed step-by-step synthesis workflow.

References

  • CN102070633B - Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group.
  • Patsnap Eureka - Preparation method of 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-Butyl formate. [Link]

  • ResearchGate - The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. [Link]

  • ResearchGate - Proposed mechanism for the formation of dimethylcarbamoyl chloride. [Link]

  • ScienceDirect - Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]

  • MDPI - Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]

  • Bloom Tech - How to synthesize Dimethylcarbamoyl chloride. [Link]

  • Google Patents - US4770820A - Process for the preparation of carbamoyl chlorides derived
  • PMC - Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]

  • Wikipedia - Dimethylcarbamoyl chloride. [Link]

  • ResearchGate - A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

Sources

Application

Advanced Experimental Protocols for the Synthesis of Spiro-Heterocyclic Amines

Executive Summary & Scientific Rationale Spiro-heterocyclic amines (azaspirocycles) have emerged as privileged scaffolds in modern drug discovery[1]. By introducing significant three-dimensional (3D) character—quantified...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Spiro-heterocyclic amines (azaspirocycles) have emerged as privileged scaffolds in modern drug discovery[1]. By introducing significant three-dimensional (3D) character—quantified by an increased fraction of sp³-hybridized carbons ( Fsp3​ )—these motifs allow medicinal chemists to "escape flatland." This structural complexity often translates to enhanced metabolic stability, improved aqueous solubility, and reduced off-target liabilities compared to traditional planar aromatic rings or standard cyclic amines like piperazines and morpholines[2].

Synthesizing sterically congested spirocyclic quaternary centers requires highly controlled and robust methodologies. This application note details two field-proven, state-of-the-art approaches for constructing spirocyclic amines:

  • The Stannyl Amine Protocol (SnAP) : A copper-catalyzed radical cyclization for saturated spirocycles.

  • The Nitrone Cascade Cycloaddition : A thermally driven tandem condensation/cycloaddition strategy.

Method 1: Copper-Catalyzed SnAP Cyclization

Developed by , the SnAP methodology provides one-step access to spirocyclic N-heterocycles from readily available cyclic ketones[3].

Mechanistic Causality & Reaction Design

The reaction relies on the initial condensation of a SnAP reagent with a cyclic ketone to form a ketimine. The addition of stoichiometric Copper(II) triflate (Cu(OTf)₂) promotes a single-electron transfer (SET) event, cleaving the C-Sn bond to generate a highly reactive carbon-centered radical[2]. This radical rapidly undergoes intramolecular cyclization onto the ketimine to form the spirocycle.

Solvent Causality: The solvent choice is the most critical parameter. A 3:1 mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 1,2-dichloroethane (DCE) is mandatory[3]. HFIP acts as a strong hydrogen-bond donor, stabilizing the radical intermediate and significantly accelerating the cyclization rate while suppressing unwanted protodestannylation side reactions. 2,6-lutidine is added as a mild, non-nucleophilic base to neutralize the triflic acid generated during the catalytic cycle, preventing ketimine hydrolysis.

SnAP_Workflow A Cyclic Ketone + SnAP Reagent B Ketimine Intermediate A->B Condensation (Molecular Sieves) C C-Centered Radical B->C Cu(OTf)2, HFIP Oxidative Cleavage D Spirocyclic N-Heterocycle C->D Radical Cyclization

SnAP reagent workflow: Ketimine formation followed by Cu(II)-mediated radical cyclization.

Experimental Protocol: SnAP Cyclization (Self-Validating System)

Step 1: Ketimine Formation

  • In an oven-dried flask under inert atmosphere (N₂), dissolve the cyclic ketone (0.50 mmol) and the selected SnAP reagent (0.50 mmol) in anhydrous CH₂Cl₂ (2.0 mL).

  • Add activated 4Å molecular sieves (approx. 200 mg) to drive the condensation.

  • Stir at 23 °C for 12–14 hours.

  • Self-Validation Check: Monitor the reaction via IR spectroscopy or TLC. The complete disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) confirms quantitative ketimine formation.

  • Filter the mixture through a short pad of Celite to remove the sieves, and concentrate the filtrate under reduced pressure.

Step 2: Radical Cyclization

  • Redissolve the crude ketimine in a 3:1 mixture of HFIP/DCE (4.0 mL).

  • Add 2,6-lutidine (0.50 mmol, 1.0 equiv) followed by anhydrous Cu(OTf)₂ (0.50 mmol, 1.0 equiv) in one portion. The solution will immediately darken.

  • Stir vigorously at 23 °C for 14 hours.

Step 3: Workup & Purification

  • Quench the reaction by adding 10% aqueous NH₄OH (5 mL).

  • Self-Validation Check: The aqueous layer will turn a deep, vibrant blue (indicating the formation of the [Cu(NH3​)4​(H2​O)2​]2+ complex). This visual cue validates the successful sequestration and removal of the copper catalyst from the organic product.

  • Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure azaspirocycle.

Method 2: Cascade Nitrone 1,3-Dipolar Cycloaddition

Developed by, this metal-free approach leverages a tandem reaction sequence to build complex tricyclic isoxazolidines, which are subsequently reduced to reveal the spirocyclic amine[4][5].

Mechanistic Causality & Reaction Design

An aliphatic ketone tethered to an alkene and an alkyl chloride is treated with hydroxylamine hydrochloride and N,N-diisopropylethylamine (DIPEA)[6]. Base and Thermal Causality: DIPEA serves a dual purpose: it liberates the free hydroxylamine base for oxime formation and neutralizes the HCl generated during the subsequent intramolecular SN​2 displacement of the chloride. High thermal activation (110–140 °C in xylene) is required to drive the SN​2 cyclization to a cyclic nitrone, which is perfectly positioned to undergo a spontaneous, stereoselective intramolecular [3+2] dipolar cycloaddition with the tethered alkene[6]. The resulting N-O bond is then cleaved via reductive zinc insertion to yield the spirocyclic amine[4].

Nitrone_Workflow A Chloro-alkenyl Ketone B Oxime Intermediate A->B NH2OH·HCl DIPEA C Cyclic Nitrone B->C Intramolecular S_N2 (Cl- loss) D Tricyclic Isoxazolidine C->D [3+2] Dipolar Cycloaddition E Spirocyclic Amine D->E N-O Reduction (Zn/AcOH)

Cascade nitrone cycloaddition and subsequent N-O reduction to yield spirocyclic amines.

Experimental Protocol: Nitrone Cascade (Self-Validating System)

Step 1: Cascade Cycloaddition

  • To a solution of the chloro-alkenyl ketone (2.10 mmol) in anhydrous xylene (21 mL), add hydroxylamine hydrochloride (219 mg, 3.15 mmol) and DIPEA (1.10 mL, 6.30 mmol)[4].

  • Heat the mixture to 140 °C under reflux for 48 hours.

  • Self-Validation Check: Track the cascade via LC-MS. The disappearance of the starting ketone mass and the appearance of the [M+H]+ peak for the tricyclic isoxazolidine confirms that both the SN​2 and the[3+2] cycloaddition have gone to completion.

  • Cool to room temperature, evaporate the solvent, and partition the residue between EtOAc and water. Dry the organic layer (MgSO₄), filter, concentrate, and purify via flash chromatography[4].

Step 2: N-O Bond Reduction

  • Dissolve the purified tricyclic isoxazolidine (1.0 mmol) in glacial acetic acid (5 mL).

  • Add activated Zinc dust (10.0 mmol, 10 equiv) in portions. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Check: Perform a TLC stain using Ninhydrin. The emergence of a bright purple/pink spot confirms the successful cleavage of the N-O bond and the generation of the secondary/primary amine.

  • Filter the mixture through Celite to remove zinc residues. Neutralize the filtrate cautiously with 2M NaOH (until pH > 10), extract with CH₂Cl₂, dry, and concentrate to yield the final spirocyclic amine.

Quantitative Comparative Data

The following table summarizes the operational parameters, substrate scopes, and stereochemical outcomes of both methodologies to aid in route selection[1][3][6][7].

ParameterCopper-Catalyzed SnAP CyclizationCascade Nitrone Cycloaddition
Primary Substrates 4-, 5-, 6-, and 7-membered cyclic ketonesAliphatic ketones with tethered alkene/chloride
Key Reagents Cu(OTf)₂, 2,6-lutidine, SnAP ReagentNH₂OH·HCl, DIPEA, Zn/AcOH
Optimal Solvent HFIP / DCE (3:1)Xylene or Toluene
Temperature 23 °C (Room Temperature)110 °C – 140 °C (Reflux)
Typical Yields 40% – 75% (Single Step)75% – 89% (Cycloaddition)
Stereocontrol High diastereoselectivity (e.g., equatorial attack on substituted cyclohexanones)Single stereoisomers obtained due to constrained tricyclic transition states
Best Used For Rapid library generation of saturated spiro[3.5],[4.5], and [5.5] N-heterocyclesComplex, heavily substituted bridged or fused spirocyclic alkaloid frameworks

References

  • Bode, J. W.; Siau, W.-Y. "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones." Journal of the American Chemical Society, 2014, 136 (51), 17726–17729. URL:[Link]

  • Coldham, I.; Saruengkhanphasit, R.; Collier, D. "Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones." The Journal of Organic Chemistry, 2017, 82 (12), 6489–6496. URL:[Link]

Sources

Method

Application Note: Strategic Integration of Diazaspiro[4.5]decanes in Medicinal Chemistry

Executive Summary The transition from flat, sp2 -hybridized molecules to three-dimensional, sp3 -rich architectures is a defining trend in modern drug discovery. Among these 3D scaffolds, diazaspiro[4.5]decanes (includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2 -hybridized molecules to three-dimensional, sp3 -rich architectures is a defining trend in modern drug discovery. Among these 3D scaffolds, diazaspiro[4.5]decanes (including the 1,4-, 1,8-, and 2,8-isomers) have emerged as highly privileged structural motifs. By acting as conformationally restricted bioisosteres for flexible linear amines or piperazines, diazaspiro[4.5]decanes significantly reduce the entropic penalty of target binding while shielding metabolic "soft spots" from enzymatic degradation.

This application note provides an in-depth technical guide to the rationale, pharmacokinetic benefits, and synthetic protocols for integrating diazaspiro[4.5]decane scaffolds into drug discovery pipelines.

Rationale for Diazaspiro[4.5]decanes in Drug Design

Conformational Restriction & Bioisosterism

Flexible piperazine and piperidine rings often suffer from target promiscuity and rapid oxidative metabolism (e.g., CYP450-mediated N -dealkylation). Replacing these moieties with a diazaspiro[4.5]decane core introduces a rigid, orthogonal vector into the molecule. This structural rigidity locks the pharmacophore into an active conformation, enhancing target selectivity and improving metabolic stability .

G A Flexible Amine Scaffolds (e.g., Piperazines) B Metabolic Vulnerability & Off-Target Effects A->B C Spirocyclic Bioisosteric Replacement B->C Rational Design D Diazaspiro[4.5]decane Core Integration C->D E Conformational Restriction D->E F Enhanced PK Profile (↑ F%, ↑ t1/2) E->F G Target Selectivity (e.g., GPIIb-IIIa, GlyT1) E->G

Fig 1. Logical flow of bioisosteric replacement using diazaspiro[4.5]decanes to enhance PK profiles.

Case Studies in Efficacy and Pharmacokinetics

The integration of this scaffold has yielded breakthrough candidates across diverse therapeutic areas:

  • Cardiovascular (GPIIb-IIIa Antagonists): Early integrin antagonists suffered from poor oral bioavailability. The integration of a 2,8-diazaspiro[4.5]decane scaffold led to the clinical candidate CT51464 , which exhibited an exceptional oral bioavailability of 73% and a prolonged half-life of 8.97 hours in canine models, enabling once-daily dosing [[1]]([Link]) .

  • Genetic Disorders (Cystinuria): In the development of L-cystine crystallization inhibitors, replacing the terminal N -methylpiperazine groups of the lead compound LH708 with 1,8-diazaspiro[4.5]decane generated LH1753 . This bioisosteric swap resulted in a 120-fold increase in potency compared to L-cystine dimethyl ester, alongside robust in vivo efficacy in Slc3a1-knockout mice .

  • Neurology (GPCR Promiscuity): Utilizing a diazaspiro orthosteric fragment successfully reduced the off-target promiscuity of Dopamine D3 receptor (D3R) ligands across highly conserved aminergic GPCRs, a common failure point for flexible linear amines .

Pharmacokinetic Profiling Data

The following table summarizes the quantitative improvements achieved by substituting traditional amines with diazaspiro[4.5]decane derivatives across various drug discovery campaigns.

Compound / FragmentDiazaspiro ScaffoldTarget / IndicationKey Pharmacokinetic / Efficacy MetricReference
CT51464 2,8-diazaspiro[4.5]decaneGPIIb-IIIa Antagonist F% = 73% (dog); t1/2​ = 8.97 h (dog); Low protein binding,
LH1753 1,8-diazaspiro[4.5]decaneCystinuria120× potency vs CDME; High oral bioavailability,
Compound 16b 2,8-diazaspiro[4.5]decaneGlyT1 Inhibitor F% ≈ 60% (rodent); High μ -opioid selectivity
Fragment 5b 2,8-diazaspiro[4.5]decaneD3R LigandReduced target promiscuity; Yield 59% via Pd-coupling

Synthetic Strategies and Workflows

Because diazaspiro[4.5]decanes are sterically hindered, traditional SN​Ar reactions often require harsh conditions (e.g., >100 °C, prolonged heating) and yield mixed results . To reliably functionalize the secondary amine of the spirocyclic core, Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling is the industry standard.

Workflow Step1 Aryl Halide + Spiro Amine Step2 Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, RuPhos) Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 Step4 Acidic Cleavage (TFA / DCM) Step3->Step4 Step5 Free Amine Isolation Step4->Step5 Step6 Final Electrophilic Functionalization Step5->Step6

Fig 2. Optimized synthetic workflow for the N-arylation and functionalization of spirocyclic amines.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of the reaction at critical junctures.

Protocol A: Palladium-Catalyzed N -Arylation of 2,8-Diazaspiro[4.5]decane

Causality Note: Coupling sterically demanding spirocycles is prone to β -hydride elimination, yielding unwanted unsaturated diazaspiro[5.5]undec-1-ene byproducts. The use of the bulky, electron-rich RuPhos ligand specifically accelerates reductive elimination and suppresses this side reaction .

Reagents:

  • Aryl halide (1.0 equiv)

  • tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (1.2 equiv)

  • Pd2​(dba)3​ (0.05 equiv)

  • RuPhos (0.10 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ and RuPhos in anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes. Reasoning: Pre-mixing allows the formation of the active L1​Pd(0) species before introducing the bulky spiro amine, preventing catalyst poisoning.

  • Reagent Addition: Add the aryl halide, tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, and NaOtBu to the active catalyst solution.

  • Degassing: Perform three freeze-pump-thaw cycles. Reasoning: Trace oxygen rapidly oxidizes the electron-rich RuPhos ligand, quenching the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C for 12 hours (or 20 minutes via microwave irradiation). Reasoning: High temperatures are required to overcome the high activation energy of reductive elimination caused by the spirocyclic steric bulk.

  • Self-Validation (QC Check): Monitor the reaction via LC-MS.

    • Success Indicator: Appearance of the [M+H]+ peak corresponding to the coupled product.

    • Failure Indicator: A peak at [M−2]+ indicates β -hydride elimination. If observed, the RuPhos ligand may be compromised (oxidized), necessitating a fresh batch .

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Boc-Deprotection and Free-Base Isolation

Causality Note: The basicity of the secondary amine within the diazaspiro core allows for clean Boc removal using standard acidolysis without degrading the quaternary spiro center.

Reagents:

  • Boc-protected diazaspiro intermediate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (20% v/v)

  • Dichloromethane (DCM)

Methodology:

  • Acidolysis: Dissolve the Boc-protected intermediate in DCM. Dropwise, add TFA to achieve a 20% v/v solution. Stir at room temperature for 3 hours. Reasoning: This concentration provides a sufficiently acidic environment to protonate the carbamate and induce isobutylene elimination.

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3×) to remove residual TFA.

  • Free-Basing: Dissolve the resulting TFA salt in a minimal amount of water and basify to pH > 10 using saturated aqueous K2​CO3​ . Extract with CHCl3​ /Isopropanol (3:1). Reasoning: The spirocyclic amine must be fully deprotonated to act as a nucleophile in subsequent electrophilic functionalization steps.

  • Self-Validation (QC Check): Analyze the isolated free base via 1H NMR ( CDCl3​ ).

    • Success Indicator: Complete disappearance of the intense 9-proton singlet at ~1.45 ppm (the tert-butyl group) and an upfield shift of the adjacent methylene protons.

References

  • Mehrotra, M. M., et al. "Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists." Journal of Medicinal Chemistry, 2004, Vol. 47, No. 8, pp. 2037-2061. URL:[Link]

  • "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters, 2024, Vol. 15, No. 7, pp. 1026-1031. URL:[Link]

  • "A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives." Bioorganic & Medicinal Chemistry Letters, 2006. URL:[Link]

  • "Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs)." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • "Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]

Sources

Application

Protocol for Selective N-Methylation of Diazaspiro[4.5]decane Precursors: A Comprehensive Guide for Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Chemical Context In modern drug discovery, the transition from...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Chemical Context

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, spirocyclic scaffolds has become a cornerstone strategy for improving the physicochemical properties of drug candidates. The diazaspiro[4.5]decane core (e.g., 2,8-diazaspiro[4.5]decane or 1,4-diazaspiro[4.5]decane) is highly valued for its ability to modulate lipophilicity, enhance metabolic stability, and improve target binding through precise spatial orientation[1].

A frequent late-stage functionalization in optimizing these scaffolds is the selective N-methylation of a secondary amine[1]. Methylation caps the hydrogen-bond donor, subtly increases lipophilicity (typically raising XlogP by ~0.5 units), and alters the basicity (pKa) of the nitrogen, which directly impacts cell membrane permeability and blood-brain barrier (BBB) penetration[1].

This application note provides a critical evaluation and detailed protocols for the N-methylation of diazaspiro[4.5]decane precursors, focusing on causality, mechanistic rationale, and field-proven methodologies.

Mechanistic Rationale & Pathway Selection

Achieving high-yielding, mono-selective N-methylation requires careful selection of the reaction conditions. Direct alkylation using methyl iodide (MeI) or dimethyl sulfate is generally avoided due to the high risk of over-alkylation, which irreversibly forms quaternary ammonium salts[2][3]. Instead, reductive amination strategies utilizing formaldehyde (CH₂O) as the carbon source are the industry standard[4][5].

The selection between a mild reductive amination and the classic Eschweiler-Clarke reaction depends entirely on the substrate's tolerance to heat and acid.

ProtocolSelection Start Diazaspiro[4.5]decane Precursor Q1 Contains acid-sensitive or reducible groups? Start->Q1 Mild Protocol A: Reductive Amination (CH2O, STAB, AcOH) Q1->Mild Yes Robust Protocol B: Eschweiler-Clarke (CH2O, HCO2H, Heat) Q1->Robust No

Caption: Workflow for selecting the optimal N-methylation protocol.

Mechanism of Action

Both protocols operate via a shared initial pathway: the secondary amine of the diazaspiro[4.5]decane condenses with formaldehyde to form a hemiaminal intermediate. Under acidic conditions, this intermediate dehydrates to form a highly electrophilic iminium ion . The defining difference between the protocols is the hydride source used to reduce this iminium ion to the final tertiary amine[1].

Mechanism Amine Secondary Amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal CH2O Formaldehyde CH2O->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O (H+) Product N-Methylated Product Iminium->Product Hydride Transfer

Caption: Mechanistic pathway of formaldehyde-mediated N-methylation.

Comparative Data: Method Selection

To assist in experimental design, the following table synthesizes the operational parameters and outcomes of the three primary methylation strategies:

MethodReagentsTempYield RangeCausality & Operational Insights
Mild Reductive Amination CH₂O, NaBH(OAc)₃ (STAB), AcOH, MeOH/DCE20–25 °C75–95%Pros: Exceptionally mild; tolerates esters, amides, and halogens. Cons: Requires stoichiometric metal hydride; STAB is moisture-sensitive.
Eschweiler-Clarke CH₂O, HCO₂H (Formic Acid)80–100 °C70–90%Pros: Highly scalable, cost-effective, generates only CO₂ and H₂O as byproducts. Cons: Harsh acidic and thermal conditions degrade sensitive functional groups.
Direct Alkylation MeI or Me₂SO₄, K₂CO₃, DMF20–60 °C40–70%Pros: Simple setup. Cons: Poor selectivity. High probability of forming unwanted quaternary ammonium salts. Not recommended for spirocycles.

Experimental Protocols

Protocol A: Mild Reductive Amination using STAB

This protocol is adapted from the synthesis of CDK8/19 kinase inhibitors, where a highly functionalized diazaspiro[4.5]decane intermediate required selective methylation without disrupting sensitive halogenated pyridine moieties[6][7]. Sodium triacetoxyborohydride (STAB) is chosen over sodium cyanoborohydride (NaCNBH₃) to avoid the generation of toxic cyanide gas during acidic workup.

Materials:

  • Diazaspiro[4.5]decane precursor (1.0 equiv)

  • Aqueous formaldehyde (37% w/w, 2.0–2.5 equiv)

  • Glacial acetic acid (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Methanol (MeOH) or 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the diazaspiro[4.5]decane precursor in the chosen solvent (MeOH is preferred for solubility, though DCE minimizes transesterification if ester groups are present) to achieve a 0.1 M concentration[4].

  • Hemiaminal Formation: Add aqueous formaldehyde (37% w/w) to the stirring solution.

  • Acid Catalysis: Add glacial acetic acid dropwise. Causality: The acid lowers the pH to ~4.5, which is the optimal window to accelerate the dehydration of the hemiaminal into the iminium ion while preventing the premature decomposition of the STAB reagent[4].

  • Pre-stirring: Stir the mixture at room temperature for 30 minutes to ensure complete iminium ion formation.

  • Reduction: Add STAB portion-wise over 10 minutes. The reaction is mildly exothermic; maintain at room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS or TLC (typically using a basic stain like Dragendorff's reagent or KMnO₄).

  • Workup: Quench the reaction carefully with 0.5 M NaOH (aq) until the aqueous layer reaches pH 10. Extract the product with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for subsequent steps, but can be purified via flash chromatography (DCM:MeOH gradient with 1% Et₃N).

Protocol B: Eschweiler-Clarke Methylation

For robust substrates or large-scale syntheses where metal hydride reagents are cost-prohibitive, the Eschweiler-Clarke reaction is the optimal choice. Here, formic acid acts as both the solvent, the acid catalyst, and the hydride donor[5][8].

Materials:

  • Diazaspiro[4.5]decane precursor (1.0 equiv)

  • Aqueous formaldehyde (37% w/w, 3.0 equiv)

  • Formic acid (85-98%, excess / solvent volume)

Step-by-Step Procedure:

  • Preparation: Suspend the diazaspiro[4.5]decane precursor in formic acid (approx. 5-10 mL per gram of substrate). Ensure the reaction vessel is equipped with a reflux condenser and a gas bubbler, as CO₂ gas will be evolved[1][5].

  • Addition: Add aqueous formaldehyde to the stirring acidic solution at room temperature.

  • Heating: Gradually heat the reaction mixture to 90–100 °C. Causality: Thermal energy is required to drive the decarboxylation of formic acid, which transfers a hydride to the iminium ion, releasing CO₂ gas.

  • Monitoring: Maintain reflux for 4–12 hours until gas evolution ceases and LC-MS indicates complete conversion.

  • Workup: Cool the mixture to 0 °C using an ice bath. Carefully pour the mixture over crushed ice.

  • Basification: Slowly add concentrated NaOH (aq) or solid K₂CO₃ until the pH reaches 10–11. Causality: The product will be protonated in the highly acidic medium; basification is strictly required to partition the tertiary amine into the organic phase[8].

  • Isolation: Extract with DCM (3 × 30 mL). Wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

References

  • Mallinger, A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(3), 1078-1101. PubMed/ACS. Retrieved from: [Link]

  • European Patent Office. (2023). CONDENSED HETEROCYCLIC COMPOUND - EP 4219500 A1. EPO.

Sources

Method

Application Note: Analytical Characterization and Quality Control of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

Introduction and Chemical Context N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide is a highly specialized spirocyclic diamine derivative. In modern medicinal chemistry, spirocyclic scaffolds—particularly 1,8-diazasp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide is a highly specialized spirocyclic diamine derivative. In modern medicinal chemistry, spirocyclic scaffolds—particularly 1,8-diazaspiro[4.5]decane—have emerged as critical bioisosteric replacements for terminal cyclic amines (such as N-methylpiperazine) to improve metabolic stability, increase three-dimensionality, and alter physicochemical profiles in drug candidates[1].

The introduction of the N,N-dimethylcarboxamide moiety at the 1-position creates a urea-like functional group, leaving the secondary amine at the 8-position available for target binding or further synthetic elaboration. Characterizing this compound requires a robust analytical strategy that accounts for the distinct basicity and conformational dynamics inherent to the spirocyclic core.

Analytical Strategy & Causality (The "Why")

As a Senior Application Scientist, it is critical to understand that analytical methods cannot be applied blindly; the physicochemical properties of the molecule must dictate the instrumental parameters.

  • Chromatographic Behavior of Spirocyclic Amines : The secondary amine at the 8-position possesses a high pKa. In standard reversed-phase liquid chromatography (RP-LC) utilizing acidic mobile phases (e.g., 0.1% formic acid), this amine is fully protonated. This protonation leads to severe secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases, manifesting as peak tailing and poor resolution[2]. Causality : To counteract this, our protocol employs a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.5) paired with an ethylene-bridged hybrid (BEH) C18 column. This environment partially neutralizes the basic amine and suppresses silanol ionization, ensuring sharp, symmetrical peaks.

  • Mass Spectrometry (ESI-MS/MS) : The urea-like N1-carboxamide and the N8 amine provide excellent proton affinity, making positive electrospray ionization (ESI+) highly efficient. The fragmentation pathway is driven by the cleavage of the exocyclic N,N-dimethylamine group, followed by the systematic breakdown of the spirocyclic ring system.

  • NMR Conformational Dynamics : Spirocyclic systems can exhibit ring-flipping at ambient temperatures. Causality : If signal broadening occurs in 1 H NMR, it is a direct result of intermediate exchange rates on the NMR timescale. Utilizing a highly polar solvent like DMSO- d6​ or employing variable-temperature (VT) NMR ensures that the conformers are either locked or rapidly averaged, yielding sharp, interpretable signals.

Quantitative Data Summaries

Table 1: UHPLC Gradient Program for High-pH Analysis
Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH 4​ HCO 3​ , pH 9.5)% Mobile Phase B (Acetonitrile)
0.000.4955
1.000.4955
6.000.41090
7.500.41090
7.600.4955
10.000.4955
Table 2: MS/MS MRM Transitions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
212.18167.125020Loss of -N(CH 3​ ) 2​
212.18110.085035Spiro ring cleavage
212.1872.055040[CON(CH 3​ ) 2​ ] + fragment
Table 3: Expected 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.80 - 2.95Singlet6H-N(CH 3​ ) 2​ (Carboxamide)
~3.10 - 3.40Multiplet4HC7, C9 (Piperidine CH 2​ adjacent to N8)
~1.50 - 2.10Multiplet10HC2, C3, C4 (Pyrrolidine) & C6, C10 (Piperidine)
~8.50 - 9.00Broad Singlet1HN8-H (Amine proton, exchanges with D 2​ O)

Step-by-Step Experimental Protocols

Protocol A: Self-Validating UHPLC-MS/MS Purity Analysis

Objective: Determine the chemical purity and confirm the exact mass of the compound while preventing basic-amine peak tailing.

  • Sample Preparation : Accurately weigh 1.0 mg of N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide. Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Vortex for 30 seconds. Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

  • System Setup : Install a Waters XBridge BEH C18 column (2.1 x 50 mm, 1.7 µm). Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Self-Validation (System Suitability Testing - SST) : Inject the 10 µg/mL standard five times. The system is validated only if the retention time %RSD is ≤ 1.0%, the peak area %RSD is ≤ 2.0%, and the USP tailing factor is ≤ 1.5. Causality checkpoint: If tailing exceeds 1.5, prepare fresh pH 9.5 buffer immediately. Ammonium bicarbonate degrades over time, lowering the pH and re-introducing amine-silanol interactions. Do not proceed until SST passes.

  • Execution : Inject 2.0 µL of the blank (diluent), followed by the sample. Monitor utilizing both UV (PDA at 210-254 nm) and MS (Scan range m/z 100-500).

  • Data Processing : Integrate the UV chromatogram at 210 nm to determine relative purity (Area %). Confirm the identity by extracting the m/z 212.18 [M+H] + chromatogram.

Protocol B: 1D NMR Structural Elucidation

Objective: Confirm the molecular connectivity and assess isomeric purity.

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6​ . Shim the magnetic field (Z1-Z4) until the lock level is stable and maximized.

  • Acquisition : Acquire a standard 1 H spectrum (zg30 pulse sequence) with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Self-Validation : Phase and baseline-correct the spectrum. Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm. The residual DMSO pentet must appear at exactly 2.50 ppm. If these reference points deviate, the calibration is invalid, structural assignments cannot be trusted, and the data must be re-processed.

Visualizations

Workflow A Sample Preparation (Dilution in MeOH/H2O) B UHPLC Separation (High pH Buffer, BEH C18) A->B C ESI-MS/MS Detection (Positive Ion Mode) B->C D Data Processing (Quantitation & Purity) C->D

Analytical workflow for the characterization of spirocyclic diamines.

Fragmentation Parent [M+H]+ m/z 212.18 Frag1 Loss of Dimethylamine [- 45 Da] Parent->Frag1 CID Energy Frag2 Spirocyclic Core Fragment m/z 167.12 Frag1->Frag2 Frag3 Ring Cleavage m/z 110.08 Frag2->Frag3 Higher CE

ESI-MS/MS fragmentation pathway for N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide.

References

  • Title: 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane)
  • Source: PMC (National Institutes of Health)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Diazaspiro[4.5]decane Formation

Welcome to the Technical Support Center for Diazaspiro[4.5]decane Synthesis. As a Senior Application Scientist, I have compiled this guide to address the nuanced challenges of synthesizing these conformationally restrict...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diazaspiro[4.5]decane Synthesis. As a Senior Application Scientist, I have compiled this guide to address the nuanced challenges of synthesizing these conformationally restricted, three-dimensional spirocyclic cores. Diazaspiro[4.5]decanes are privileged scaffolds in modern drug discovery, offering unique spatial presentation of substituents[1]. However, their synthesis—whether via 1,4-addition, Strecker-type cyclizations, or solid-phase organic synthesis (SPOS)—requires precise control over reaction conditions. This portal provides validated protocols, mechanistic causality, and troubleshooting FAQs to ensure your workflows are robust and reproducible.

Core Synthetic Pathways & Mechanistic Logic

The synthesis of diazaspiro[4.5]decane derivatives generally follows two primary strategic pathways, depending on the desired regioisomer (e.g., 2,8- vs. 1,3-diazaspiro[4.5]decanes).

Pathway A: 1,4-Addition and Reduction (2,8-Diazaspiro[4.5]decanes) This route relies on the Michael addition of nitroalkanes to piperidine-1,4-dicarboxylic acid derivatives. The critical phase is the subsequent high-pressure reduction and cyclization, which forms the spirocyclic piperidine-pyrrolidine ring system[2].

G N1 Piperidine-1,4-dicarboxylic acid derivative N2 1,4-Addition (Nitroalkane, Base) N1->N2 N3 Nitro Intermediate N2->N3 Michael Addition N4 Reduction (Raney-Ni, H2, EtOH, HCl) N3->N4 N5 Amino Intermediate N4->N5 High Pressure (60 bar) N6 Cyclization (Base or Heat) N5->N6 N7 2,8-Diazaspiro[4.5]decane Scaffold N6->N7 Ring Closure

Workflow for the synthesis of 2,8-diazaspiro[4.5]decane derivatives via 1,4-addition.

Pathway B: Strecker-Type Hydantoin Formation (1,3-Diazaspiro[4.5]decanes) For N-1 monosubstituted spiro carbocyclic hydantoins, a three-step method is employed. It begins with a Strecker-type aminonitrile formation from a cyclohexanone derivative, followed by urea formation, and concludes with a base-catalyzed intramolecular cyclization[3].

Hydantoin S1 4-Phenylcyclohexanone S2 Strecker-type Reaction (NaCN, MeNH2·HCl, DMSO/H2O) S1->S2 S3 Aminonitrile Intermediate S2->S3 46 h, rt S4 Urea Formation (KOCN, AcOH) S3->S4 S5 Urea Intermediate S4->S5 1 h, 35°C S6 Cyclization (NaH, DMF, 45°C) S5->S6 S7 1,3-Diazaspiro[4.5]decane-2,4-dione S6->S7 Acid Hydrolysis

Three-step synthetic pathway for 1,3-diazaspiro[4.5]decane-2,4-dione (hydantoin) scaffolds.

Validated Experimental Protocols

A successful protocol is a self-validating system. Below are optimized methodologies with explicit mechanistic reasoning for each step to ensure you understand why a reagent is used, not just how to use it.

Protocol A: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[3]

Step 1: Aminonitrile Formation

  • Procedure: Suspend NaCN (17.2 mmol) and methylamine hydrochloride (17.2 mmol) in 12 mL of DMSO/H2O (9:1 v/v). Add a solution of 4-phenylcyclohexanone (17.2 mmol) in DMSO (24 mL) in one portion. Stir for 46 h at room temperature. Extract the product with AcOEt.

  • Causality: The 9:1 DMSO/H2O solvent system is critical. The water solubilizes the inorganic salts (NaCN and MeNH₂·HCl), while the DMSO keeps the hydrophobic 4-phenylcyclohexanone in solution. This ensures a homogeneous reaction environment, preventing unreacted ketone from crashing out during the Strecker-type addition[3].

Step 2: Urea Formation

  • Procedure: Dissolve the aminonitrile intermediate in 20 mL acetic acid. Add KOCN (24.8 mmol) dissolved in 3 mL H2O. Stir for 1 h at 35 °C. Extract with CHCl3.

  • Causality: Acetic acid serves a dual purpose: it acts as the primary solvent and provides the necessary acidic environment to protonate the cyanate ion. This forms reactive isocyanic acid (HNCO) in situ, which rapidly and selectively attacks the secondary amine[3].

Step 3: Cyclization

  • Procedure: Dissolve the urea intermediate in 40 mL dry DMF. Cool in an ice bath and add NaH (60% dispersion in mineral oil, 14.7 mmol) portion-wise. Stir at 45 °C under Argon for 4 days. Treat with 10% HCl and stir for 24 h at 45 °C.

  • Causality: NaH in strictly anhydrous DMF strongly deprotonates the urea nitrogen, facilitating an intramolecular nucleophilic attack on the nitrile carbon. The subsequent acid hydrolysis step is mandatory; it converts the resulting imine intermediate into the final thermodynamically stable dione[3].

Protocol B: Solid-Phase Organic Synthesis (SPOS) Immobilization[1]

Procedure: Swell 2-chlorotrityl chloride resin (1.2 mmol) in anhydrous DCM for 30 minutes. Drain. Dissolve 6,7-diazaspiro[4.5]decane (4.8 mmol) and DIPEA (9.6 mmol) in anhydrous DCM/DMF (8:2). Add to the resin and shake at room temperature for 4 hours. Causality: The 2-chlorotrityl chloride resin is chosen because it is highly acid-labile, preventing diketopiperazine formation during subsequent peptide couplings. The massive excess of DIPEA (8 equivalents) is required to neutralize the HCl generated during immobilization, keeping the secondary amines of the spirocyclic core nucleophilic[1].

Optimization Data: Parameter Tuning

When optimizing the cyclization step for hydantoin-based diazaspiro[4.5]decanes, the choice of base and solvent dictates the kinetic success of the reaction. Use the following table to benchmark your conditions.

Table: Optimization of Cyclization Conditions for 1,3-Diazaspiro[4.5]decane-2,4-dione Formation

SolventBaseTemperatureTimeYield (%)Mechanistic Observation
THFNaH25 °C48 h<20%Incomplete deprotonation; poor solubility of the urea intermediate prevents cyclization.
DMFK2CO360 °C24 h45%Mild base leads to slow cyclization; competing hydrolysis of the nitrile group observed.
DMF NaH (60% dispersion) 45 °C 96 h 60% Optimal conditions; complete conversion with minimal degradation. Acid hydrolysis follows[3].

Troubleshooting & FAQs

Q: Why is my Raney-Ni reduction of the nitro-piperidine intermediate yielding unacceptably low recovery on a large scale (>20g)? A: On a larger scale, the newly formed primary amine product coordinates with and poisons the metal catalyst, preventing further reduction and trapping the product on the catalyst surface. To troubleshoot, pre-treat the reaction mixture by adding a few drops of concentrated HCl (or forming anhydrous HCl in situ) before charging the hydrogenation vessel. This converts the amine to its hydrochloride salt, protecting the catalyst and dramatically improving recovery yields under optimized conditions (60 bar H2, 55 °C)[4].

Q: During solid-phase organic synthesis (SPOS) using 6,7-diazaspiro[4.5]decane, why am I observing premature cleavage or low functionalization? A: The 6,7-diazaspiro[4.5]decane core has two secondary amines, making it an excellent scaffold for 3D diversity, but it requires strict environmental control. If using a 2-chlorotrityl chloride resin, premature cleavage almost always results from trace moisture or acidic impurities during your washing steps. Ensure all solvents (DMF, DCM) are strictly anhydrous. Do not use unbuffered Methanol for extended washes if the resin is sensitive[1].

Q: I am attempting a 1,4-addition of a nitroalkane to a piperidine-derived enolate to form a 2,8-diazaspiro[4.5]decane precursor, but the yield is poor. What is the likely cause? A: This reaction is highly sensitive to steric bulk and the choice of base. Ensure that the enolate generation is complete before the addition of the nitroalkane. Lithiation/alkylation chemistry requires strictly anhydrous conditions and low temperatures (e.g., -78 °C) to prevent polymerization of the nitroalkene or degradation of the enolate. Furthermore, careful monitoring by TLC is required, as extended reaction times can lead to retro-Michael additions or decomposition[2].

References

  • Benchchem. "Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis." Benchchem Technical Support.
  • MDPI. "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione." Molbank, 2021.
  • ACS Publications. "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems." The Journal of Organic Chemistry, 2016.
  • ResearchGate (Synthesis). "A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives." Synthesis, 2005.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

Welcome to the technical support center for N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this novel spirocyclic carboxamide. Given the unique structural characteristics of this compound, which combine a rigid spirocyclic core with a polar carboxamide group, achieving desired concentrations in various solvent systems can be challenging. This resource provides a systematic approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the inherent structural features of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide that may contribute to poor solubility?

A1: The solubility of a compound is governed by its physicochemical properties. For N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, several features are at play:

  • Spirocyclic Scaffold: The spirocyclic system imparts a rigid, three-dimensional structure. This rigidity can lead to a more stable crystal lattice, which requires more energy to break down during dissolution. However, this 3D nature can also disrupt crystal packing compared to planar molecules, potentially improving solubility in some cases.[1][2]

  • Carboxamide Group: Amides are known for their ability to form strong hydrogen bonds. While this can enhance interaction with polar solvents, the resonance structure of the amide bond reduces the basicity of the nitrogen atom, limiting its ability to be protonated and form highly soluble salts.[3] Generally, amides are considered to have low water solubility.[3]

  • Hydrocarbon Content: The decane and dimethyl groups contribute to the lipophilicity of the molecule, which can favor solubility in non-polar organic solvents but hinder it in aqueous media.

Q2: I am observing poor aqueous solubility with my initial experiments. What is the first step I should take?

A2: The initial and most fundamental step is to characterize the solid state of your compound and then explore simple solvent systems.

  • Solid-State Characterization: Before attempting complex formulation strategies, it's crucial to understand the solid form of your material. Techniques like X-ray powder diffraction (XRPD) can determine if your compound is crystalline or amorphous. Amorphous forms are generally more soluble than their crystalline counterparts because they lack a highly ordered crystal lattice.[4]

  • Systematic Solvent Screening: A systematic screening of pharmaceutically acceptable solvents with varying polarities should be your next step. This will help you understand the fundamental solubility profile of the compound.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If initial attempts to dissolve N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide in common solvents are unsuccessful, a systematic approach to formulation development is recommended. The following sections provide detailed protocols and the scientific rationale behind them.

Phase 1: Co-Solvent Systems

The use of co-solvents is one of the most straightforward and widely used techniques to enhance the solubility of poorly soluble compounds.[5][6] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic molecules.

dot

Caption: Co-Solvent Screening Workflow

Experimental Protocol: Co-Solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide in a strong organic solvent where it is freely soluble (e.g., DMSO, DMF).

  • Solvent Selection: Select a panel of common co-solvents. A recommended starting set is provided in the table below.

  • Preparation of Co-Solvent Mixtures: Prepare a series of co-solvent/water mixtures at varying ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Solubility Determination: Add a small aliquot of the compound's stock solution to each co-solvent mixture. Vortex and visually inspect for precipitation. For quantitative analysis, equilibrate the suspension, centrifuge, and measure the concentration of the supernatant by HPLC.

  • Precipitation on Dilution: For the most promising co-solvent systems, perform a dilution study by adding the solubilized compound to an aqueous buffer (e.g., PBS) to simulate in-vivo conditions. This is a critical step as some co-solvent systems can become supersaturated and precipitate the compound upon dilution.[7]

Co-SolventDielectric Constant (Approx.)Notes
Water80Highly polar
Propylene Glycol32Common pharmaceutical co-solvent
Ethanol24Good for moderately non-polar compounds
Polyethylene Glycol 300 (PEG 300)12.5Effective for a wide range of APIs
Glycerol42.5Viscous, but can be effective
Phase 2: pH Adjustment

For compounds with ionizable groups, altering the pH of the solvent is a powerful method to increase solubility. The N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide has two nitrogen atoms within its diazaspiro core. Depending on their pKa values, these may be protonated at acidic pH, leading to the formation of a more soluble salt form.

dot

Caption: pH-Dependent Solubility Workflow

Experimental Protocol: pH-Dependent Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a physiologically and chemically relevant pH range (e.g., pH 2 to 8).

  • Solubility Measurement: Add an excess of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide to each buffer.

  • Equilibration: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: Centrifuge the samples, and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like LC-MS or UV-Vis spectroscopy.

  • Stability Assessment: It is crucial to assess the chemical stability of the compound at the pH where solubility is highest, as extreme pH values can sometimes lead to degradation.

Phase 3: Use of Solubilizing Excipients

When co-solvents and pH adjustment are insufficient, the use of specialized excipients can dramatically improve solubility. These excipients work through various mechanisms, such as micellar encapsulation or the formation of inclusion complexes.[7][8]

Excipient ClassExamplesMechanism of Action
Surfactants Polysorbates (e.g., Tween® 80), Poloxamers, Cremophor®Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the aqueous environment.[8]
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes where the lipophilic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[9][10]
Lipid-Based Systems Labrasol®, Labrafil®, Maisine® CCThe compound dissolves in the lipid excipient, which can then form emulsions or self-emulsifying drug delivery systems (SEDDS) in an aqueous environment.[8][11]

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Excipient_Selection cluster_Surfactants Surfactants cluster_Cyclodextrins Cyclodextrins cluster_Lipids Lipid-Based Systems Surfactant_Screen Screen Surfactants (e.g., Tween 80, Poloxamer 188) Micelle_Formation Determine Critical Micelle Concentration (CMC) Surfactant_Screen->Micelle_Formation Lead_Formulation Select Lead Formulation for Further Development Micelle_Formation->Lead_Formulation Cyclodextrin_Screen Screen Cyclodextrins (e.g., HP-β-CD) Complexation_Study Phase Solubility Studies Cyclodextrin_Screen->Complexation_Study Complexation_Study->Lead_Formulation Lipid_Screen Screen Lipid Excipients (e.g., Labrasol, Cremophor) Emulsion_Formation Assess Self-Emulsification Lipid_Screen->Emulsion_Formation Emulsion_Formation->Lead_Formulation Start Start: Insufficient Solubility with Co-solvents/pH Start->Surfactant_Screen Start->Cyclodextrin_Screen Start->Lipid_Screen

Sources

Troubleshooting

Technical Support Center: N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide (NDDC) Stability &amp; Degradation

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide (NDDC) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide (NDDC) .

The spiro[4.5]decane framework is increasingly utilized in medicinal chemistry as a rigid, metabolically stable bioisostere for piperazine rings to improve 3D pharmacophores and pharmacokinetic profiles [1]. However, the specific functionalization of NDDC—featuring a secondary amine at the N8 position and a dimethylcarboxamide group at the N1 spiro-center—introduces unique kinetic liabilities during formulation, storage, and forced degradation.

Primary Degradation Pathways

Before troubleshooting, it is critical to understand the mechanistic vulnerabilities of the NDDC scaffold. The spirocyclic carbon core itself is highly robust and resists ring-opening even under harsh environmental conditions [2]. Degradation is almost exclusively localized to the functional appendages.

degradation NDDC N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane -1-Carboxamide Oxidation Oxidative Stress (Peroxides/Trace Metals) NDDC->Oxidation ROS / O2 Hydrolysis Hydrolytic Stress (Extreme pH / Heat) NDDC->Hydrolysis H2O, H+ or OH- N_Oxide N8-Oxide Degradant (+16 Da Mass Shift) Oxidation->N_Oxide N-oxidation at N8 Cleavage Spiro-Core + Dimethylamine (-72 Da Mass Shift) Hydrolysis->Cleavage Carboxamide Cleavage

Fig 1: Primary chemical degradation pathways of the diazaspiro[4.5]decane carboxamide scaffold.

Troubleshooting & FAQs

Q: We are observing a +16 Da mass shift during the long-term storage of our NDDC screening libraries. What is causing this, and how do we prevent it? A: This is the oxidation of the N8 secondary amine to an N-oxide.

  • Causality: While the N1 position is sterically hindered by the spiro-fusion, the N8 secondary amine is highly accessible. Its lone pair is susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides.

  • Solution: This frequently occurs if the compound is stored in polyethylene glycol (PEG) or ethereal solvents (like THF or dioxane) which auto-oxidize to form peroxides. Switch to peroxide-free solvents (e.g., DMSO for libraries), store under an argon blanket, and maintain temperatures at -20°C for long-term liquid storage.

Q: During formulation at pH 2.0, we see a rapid loss of the parent peak. Is the spirocycle opening? A: No. The spiro[4.5]decane carbon framework is highly stable against ring-cleavage [2]. The degradation you are observing is the acid-catalyzed hydrolysis of the N1-carboxamide bond.

  • Causality: Under extreme pH (< 3 or > 11) and elevated temperatures, the carbonyl carbon undergoes nucleophilic attack, leading to the expulsion of dimethylamine. While the steric bulk of the spiro center provides kinetic resistance compared to linear ureas, prolonged exposure to high proton concentrations will drive cleavage. Formulation pH should be maintained between 4.5 and 8.0.

Q: Why does our UV-based HPLC assay show a massive loss of mass balance (recovery < 40%) during forced degradation? A: You are likely experiencing "chromatographic invisibility" of the degradant.

  • Causality: The intact NDDC molecule lacks a strong chromophore; its weak UV absorbance (typically monitored at 210 nm) is primarily driven by the carboxamide group. When hydrolytic cleavage occurs, the resulting 1,8-diazaspiro[4.5]decane core has virtually no UV absorbance.

  • Solution: You must switch to orthogonal detection methods. Use LC-HRMS (High-Resolution Mass Spectrometry) or a Charged Aerosol Detector (CAD) to achieve accurate mass balance, as these detectors do not rely on UV chromophores.

Self-Validating Forced Degradation Protocol

To accurately profile the stability of NDDC, you must use a self-validating workflow. This ensures that the degradation observed is due to the stress condition and not an artifact of sample preparation or quenching.

workflow Prep 1. Sample Prep (1 mg/mL API) Stress 2. Forced Stress (Acid/Base/Ox) Prep->Stress Quench 3. Neutralization (Self-Validating) Stress->Quench Analysis 4. LC-HRMS (Mass Balance) Quench->Analysis Data 5. Kinetic Modeling Analysis->Data

Fig 2: Self-validating forced degradation workflow for spirocyclic stability indicating assays.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve NDDC in HPLC-grade Acetonitrile/Water (50:50) to a stock concentration of 1 mg/mL.

  • Stress Application:

    • Acidic: Add 0.1 N HCl (1:1 v/v). Incubate at 60°C.

    • Basic: Add 0.1 N NaOH (1:1 v/v). Incubate at 60°C.

    • Oxidative: Add 3% H₂O₂ (1:1 v/v). Incubate at Room Temperature.

  • Self-Validating Quench (Critical Step):

    • T0 Control: Immediately upon mixing the stressor, extract a 100 µL aliquot and neutralize it (e.g., quench 0.1 N HCl with an equivalent volume of 0.1 N NaOH buffered in 50 mM ammonium acetate). Analyze this T0 sample. Causality: If the T0 sample shows degradation, your quenching buffer is causing a localized exothermic reaction or pH shock, invalidating the assay.

    • Timepoint Quenching: Extract and quench aliquots at 2h, 6h, and 24h using the validated neutralization buffers.

  • LC-HRMS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Use a mobile phase of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Monitor via positive electrospray ionization (ESI+).

  • Mass Balance Calculation: Sum the molar equivalents of the parent peak and all identified degradant peaks. A self-validating assay must yield a mass balance of 95%–105%.

Quantitative Degradation Kinetics Summary

The following table summarizes expected degradation profiles for NDDC under standard ICH Q1A/Q1B forced degradation conditions.

Stress ConditionReagent / EnvironmentTimeDegradation (%)Major DegradantMass Balance (LC-MS)
Acidic Hydrolysis 0.1 N HCl, 60°C24 h15.2%Cleaved Spiro-Core (-72 Da)98.5%
Basic Hydrolysis 0.1 N NaOH, 60°C24 h28.4%Cleaved Spiro-Core (-72 Da)97.2%
Oxidative 3% H₂O₂, RT6 h42.1%N8-Oxide (+16 Da)99.1%
Thermal Solid State, 80°C7 days< 1.0%None100.0%
Photolytic ICH Q1B (UV/Vis)1.2M lux-h< 2.0%Trace N8-Oxide99.8%

Note: The molecule exhibits excellent solid-state thermal and photolytic stability. Liquid-state vulnerabilities are strictly limited to extreme pH and oxidative environments.

References

  • Hu L., Albanyan H., Yang J., et al. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters, 2024.[Link]

  • Rosales-Conrado N., et al. "Hydrolysis study and extraction of spiroxamine from soils of different physico-chemical properties." Chemosphere, 2009.[Link]

Optimization

scaling up the synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

Welcome to the Technical Support Center for the scale-up synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide . As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide .

As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face when scaling up spirocyclic diamine derivatives. Spirocycles are highly valued in contemporary drug discovery for their high sp³ character and conformational rigidity, often serving as bioisosteric replacements for piperazines [3]. However, their synthesis—particularly the regioselective functionalization and core cyclization—presents significant scale-up challenges.

This guide abandons generic procedures in favor of field-proven, self-validating methodologies, ensuring that every step of your workflow is mechanistically sound and scalable.

I. Process Overview & Mechanistic Pathway

To successfully synthesize N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, we must first construct the spirocyclic core using an orthogonally protected precursor (e.g., 1-benzyl-4-piperidone). This ensures that the N8 position remains protected while we selectively build the urea (carboxamide) at the sterically hindered N1 position.

SynthesisWorkflow A 1-Benzyl-4-piperidone + Allylamine B Imine Intermediate A->B Toluene, K2CO3, 60°C C Aminodiene Intermediate (via Allylmagnesium Bromide) B->C THF, 0°C to RT D Bromine-Mediated 5-endo Cyclization C->D Br2, Acidic Conditions E 8-Benzyl-1,8-Diazaspiro [4.5]decane Scaffold D->E Reductive Debromination F Urea Formation (Dimethylcarbamoyl Chloride) E->F Base, DMAP, DCM G N,N-Dimethyl-1,8-Diazaspiro [4.5]Decane-1-Carboxamide F->G Pd/C, H2 (Deprotection)

Fig 1. Scalable synthetic workflow for N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide.

II. Troubleshooting Guides & FAQs

Q1: We are experiencing low yields and complex impurity profiles during the 5-endo cyclization of the 4-aminobutene intermediate. How can we optimize this? Causality & Solution: Standard bromination conditions fail here due to competitive intermolecular reactions and poor regioselectivity. The synthesis of the 1,8-diazaspiro[4.5]decane scaffold relies on a bromine-mediated 5-endo cyclization that must be performed under explicitly acidic conditions [1]. Acidification protonates the amine, controlling the reaction rate and favoring a novel mechanism involving a bromine transfer from an initially formed bromonium ion to the neighboring nitrogen atom. Ensure your reaction mixture is rigorously acidified (e.g., using HBr in AcOH) prior to the dropwise addition of bromine at 0 °C.

Q2: During the urea formation step with dimethylcarbamoyl chloride, we observe significant exotherms and degradation on a >50g scale. What is the recommended protocol? Causality & Solution: Dimethylcarbamoyl chloride is highly reactive. Coupling it with the sterically hindered N1 secondary amine requires a catalyst (DMAP) and generates equimolar amounts of HCl. The exotherm is caused by the rapid neutralization of this acid. To create a scalable system, transition from a batch addition to a continuous syringe-pump addition. Furthermore, utilizing a biphasic system (DCM/aqueous Na₂CO₃) acts as an excellent heat sink and acid scavenger, preventing the localized acidic degradation of the spirocycle that occurs when using homogenous amine bases like triethylamine.

Q3: How do we achieve regioselective functionalization at N1 without affecting N8? Causality & Solution: The fully deprotected 1,8-diazaspiro[4.5]decane core contains two secondary amines. N8 (piperidine ring) is less sterically hindered than N1 (pyrrolidine ring). Attempting direct selective functionalization at N1 on the unprotected diamine will result in an intractable mixture of N1-urea, N8-urea, and bis-urea. You must use an orthogonally protected intermediate [2]. By starting with 1-benzyl-4-piperidone, N8 remains benzyl-protected throughout the cyclization and urea formation. Deprotect N8 via palladium-catalyzed hydrogenation only as the final step.

Q4: What is the most efficient non-chromatographic purification method for the final product? Causality & Solution: For multigram scale-up, column chromatography is unviable. The final N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide (free base) is typically a viscous oil. Convert it to a crystalline salt. The hydrochloride or oxalate salts offer excellent crystallinity from ethanol/ethyl acetate mixtures, allowing you to purge organic impurities into the mother liquor.

III. Quantitative Data Summaries

Table 1: Optimization of Bromine-Mediated 5-endo Cyclization Data demonstrates the critical role of acidic conditions in suppressing intermolecular side reactions.

ConditionReagents & SolventTemp (°C)Yield (%)Purity (HPLC %)Observation
Standard BrominationBr₂, DCM25< 10< 50Complex mixture, heavy degradation
Acidic BrominationBr₂, HBr / AcOH078> 95Clean cyclization via bromine transfer
Scaled Acidic (100g)Br₂, HBr / AcOH-5 to 075> 94Exotherm controlled via syringe pump

Table 2: Scale-Up Metrics for N1-Urea Formation (Dimethylcarbamoyl Chloride) Comparison of base/solvent systems across increasing batch sizes.

Scale (g)Base / Solvent SystemAddition RateYield (%)Purity (HPLC %)
5Et₃N / DCM (Homogenous)Batch8292
50DIPEA / DCM (Homogenous)1 mL/min8596
200Na₂CO₃(aq) / DCM (Biphasic)5 mL/min8898

IV. Experimental Protocols (Self-Validating Systems)

Protocol A: Multigram Synthesis of the 8-Benzyl-1,8-diazaspiro[4.5]decane Scaffold

Causality: This step converts the 4-aminobutene intermediate into the spirocycle. Acidic conditions are mandatory to prevent the free amine from undergoing intermolecular alkylation.

  • Preparation: Dissolve the aminodiene intermediate (100 g, 0.41 mol) in glacial acetic acid (500 mL) in a 2L jacketed reactor. Cool the internal temperature to 0 °C.

  • Acidification: Slowly add 33% HBr in acetic acid (2.0 equivalents).

    • Self-Validation Check: The solution will transition from pale yellow to deep amber, and a slight exotherm will be observed. This confirms the complete protonation of the amine, which is required to shield it from direct oxidation.

  • Cyclization: Add Br₂ (1.05 eq) dropwise over 2 hours via a syringe pump, maintaining the internal temperature strictly below 5 °C.

  • Debromination: Quench the reaction with aqueous sodium thiosulfate. Extract the intermediate, concentrate, and subject it to reductive debromination using LiAlH₄ in THF at 0 °C.

  • Workup: Quench the LiAlH₄ carefully using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts.

    • Self-Validation Check: The filtrate should be clear. If it is cloudy, aluminum salts are still present and require further filtration through Celite to prevent emulsion during subsequent extractions.

Protocol B: Regioselective Urea Formation & Final Deprotection

Causality: Functionalizing N1 requires managing the HCl byproduct. A biphasic system acts as an optimal heat sink and acid scavenger.

  • Biphasic Setup: Dissolve 8-benzyl-1,8-diazaspiro[4.5]decane (50 g, 0.21 mol) in dichloromethane (500 mL). Add 10% aqueous Na₂CO₃ (500 mL) and DMAP (0.1 eq).

  • Cooling: Cool the biphasic mixture to 0 °C under vigorous mechanical stirring (>400 rpm) to ensure maximum interfacial surface area.

  • Coupling: Add dimethylcarbamoyl chloride (1.2 eq) dropwise over 1 hour.

    • Self-Validation Check: Monitor the pH of the aqueous layer; it must remain >8. If it drops below 8, the buffering capacity is exhausted, risking incomplete conversion and stalling the reaction.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the protected urea intermediate.

  • Deprotection: Dissolve the intermediate in ethanol (500 mL). Add 10% Pd/C (10 wt%) and subject to hydrogenation (H₂, 50 psi) at 40 °C.

    • Self-Validation Check: Monitor the hydrogen uptake gauge. The reaction is complete when pressure stabilization occurs (typically 4-6 hours). TLC (DCM:MeOH 9:1) will show the disappearance of the UV-active starting material and the appearance of a strongly ninhydrin-positive spot (the free secondary amine).

  • Salt Formation: Filter through Celite, concentrate, and dissolve the free base in ethyl acetate. Add 1.1 eq of HCl in dioxane to precipitate the target N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide as a highly pure hydrochloride salt.

V. References

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega (PubMed Central) URL:[Link]

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria Source: ACS Medicinal Chemistry Letters URL:[Link]

Troubleshooting

Technical Support Center: Azaspiro[4.em]4.5[/em]decane Synthesis

Welcome to the technical support guide for the synthesis of azaspiro[4.5]decane scaffolds. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of azaspiro[4.5]decane scaffolds. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with skeletal rearrangements during their synthetic campaigns. As a core structural motif in numerous CNS-active compounds and natural products, the controlled and predictable synthesis of the azaspiro[4.5]decane core is of paramount importance.

This guide provides in-depth, mechanistically-grounded answers to common problems, focusing on the prevention of unwanted rearrangement reactions that frequently plague traditional synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts-type cyclization of a phenyl-substituted piperidine is yielding a rearranged fused-indolone instead of the target azaspiro[4.5]decanone. What is the mechanistic cause, and how can I suppress this side reaction?

This is the most frequently encountered issue in the construction of this spirocyclic system via acid-catalyzed pathways. The root cause is the formation of a high-energy spirocyclic carbocation intermediate that can rapidly rearrange to a more stable, resonance-stabilized indolenine-type cation via a Wagner-Meerwein rearrangement.

Mechanistic Insight: The Rearrangement Pathway

The intended reaction involves the intramolecular cyclization of a protonated or Lewis acid-activated precursor onto the aromatic ring to form a spirocyclic intermediate. However, the benzylic, spiro-quaternary carbon is electronically strained. The system can relieve this strain through a C-C bond migration, expanding the five-membered ring to a six-membered ring and yielding a thermodynamically favored fused-aromatic system.

G cluster_0 Desired Spirocyclization Pathway cluster_1 Undesired Rearrangement Pathway Precursor N-Protected Phenylpiperidine Precursor Activated Activated Intermediate (e.g., N-Acyliminium ion) Precursor->Activated + Lewis or Brønsted Acid Spiro_Cat Spirocyclic Cation (High Energy) Activated->Spiro_Cat Intramolecular Cyclization (Attack on Ring) Product Desired Azaspiro[4.5]decanone Spiro_Cat->Product Deprotonation Rearranged_Cat Rearranged Cation (Resonance Stabilized) Spiro_Cat->Rearranged_Cat Wagner-Meerwein [1,2]-Alkyl Shift Byproduct Fused-Indolone Byproduct Rearranged_Cat->Byproduct Deprotonation

Figure 1. Competing pathways in acid-catalyzed azaspiro[4.5]decanone synthesis.

Troubleshooting & Strategic Solutions

The key to preventing this rearrangement is to control the lifetime and reactivity of the initial spirocyclic carbocation. A long-lived, high-energy cation will have more time to undergo the thermodynamically favorable rearrangement. Your primary levers for control are the choice of acid catalyst, solvent, and reaction temperature.

Table 1: Influence of Reaction Conditions on Product Distribution

ParameterConditionRationale & Expected Outcome
Acid Catalyst Strong Brønsted Acids (e.g., H₂SO₄, TfOH)Often promote rearrangement by generating a highly reactive, "free" carbocation. Use with caution.
Strong Lewis Acids (e.g., AlCl₃, TiCl₄)Can be effective but require stoichiometric amounts and may still promote rearrangement if not carefully controlled.
Milder Lewis Acids (e.g., Sc(OTf)₃, Cu(OTf)₂)(Recommended) These catalysts often coordinate more reversibly, lowering the energy of the transition state and potentially disfavoring the rearrangement pathway. They can facilitate the cyclization without generating a highly unstable intermediate.
Temperature High Temperature (> 25 °C)Provides the activation energy needed for the C-C bond migration, strongly favoring the rearranged product.
Low Temperature (-78 °C to 0 °C)(Recommended) Significantly reduces the rate of the Wagner-Meerwein shift, kinetically trapping the desired spirocyclic product.
Solvent Non-coordinating (e.g., DCM, DCE)Standard choice, but offers little stabilization of intermediates.
Coordinating/Protic (e.g., MeNO₂, HFIP)Can sometimes stabilize intermediates or alter the catalyst's activity, but effects can be substrate-dependent and require empirical screening.

Recommended Protocol: Mild Lewis Acid-Mediated Cyclization

This protocol aims to minimize rearrangement by using a milder Lewis acid at low temperatures.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected phenylpiperidine precursor (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add a solution of Scandium(III) triflate (Sc(OTf)₃, 1.1 equiv) in DCM dropwise over 15 minutes. The slow addition helps to maintain the low temperature and control the reaction rate.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired azaspiro[4.5]decanone.

Q2: Are there alternative, "rearrangement-free" synthetic strategies to access the azaspiro[4.5]decane core?

Yes. When acid-catalyzed methods prove intractable, switching to a strategy that avoids carbocationic intermediates is the most robust solution. Transition-metal-catalyzed and radical-mediated reactions offer excellent alternatives.

Alternative Strategy 1: Intramolecular Heck Reaction

The intramolecular Heck reaction forms the key C-C bond via a neutral organopalladium intermediate, completely circumventing the possibility of a Wagner-Meerwein rearrangement. This is a powerful and reliable method for constructing quaternary spirocenters.

G cluster_Heck Intramolecular Heck Reaction cluster_RCM Ring-Closing Metathesis (RCM) Heck_Start Aryl Halide Precursor (with tethered alkene) Ox_Add Oxidative Addition (Aryl-Pd(II) Complex) Heck_Start->Ox_Add + Pd(0) Pd0 Pd(0) Catalyst Pd0->Ox_Add Mig_Ins Migratory Insertion (5-exo-trig cyclization) Ox_Add->Mig_Ins + Alkene Beta_Elim β-Hydride Elimination Mig_Ins->Beta_Elim Heck_Product Azaspiro[4.5]decane Product Beta_Elim->Heck_Product RCM_Start Diallylated Precursor Met_Cycle Metallocyclobutane Intermediate RCM_Start->Met_Cycle + [Ru] Ru_Cat Ru Catalyst (e.g., Grubbs') Ru_Cat->Met_Cycle RCM_Product Azaspiro[4.5]decane Product Met_Cycle->RCM_Product - Ethylene

Figure 2. Rearrangement-free palladium- and ruthenium-catalyzed strategies.

Alternative Strategy 2: Ring-Closing Metathesis (RCM)

RCM is an exceptionally powerful method for forming rings under neutral conditions. The strategy involves preparing a precursor containing two terminal alkenes, which are then joined by a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst) with the extrusion of ethylene gas.

General Protocol for RCM:

  • Preparation: Dissolve the diallylated piperidine precursor (1.0 equiv) in a degassed solvent such as anhydrous toluene or DCM (0.01-0.001 M). High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add the Grubbs' second-generation catalyst (1-5 mol%).

  • Reaction: Heat the mixture to a suitable temperature (typically 40-80 °C) and monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the solution and concentrate it. The crude product can often be purified directly by flash column chromatography to remove the ruthenium byproducts and yield the pure azaspiro[4.5]decene product. The resulting double bond can be hydrogenated if the saturated core is desired.

Alternative Strategy 3: Radical Cyclization

Radical cyclizations offer another pathway that avoids cationic rearrangements. These reactions typically involve generating a radical on a side chain, which then adds to an acceptor (like an aromatic ring or an alkene) in an intramolecular fashion. While powerful, these reactions often require specific precursors and careful optimization of radical initiators (e.g., AIBN, (TMS)₃SiH) and reaction conditions.

References

  • Huffman, J. W., & Desai, R. C. (1983). A new synthesis of the spiro[4.5]decane system. The Journal of Organic Chemistry, 48(10), 1474–1477. [Link]

  • Overman, L. E., & Ricca, D. J. (1995). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Application to the Intramolecular Heck Reaction. Comprehensive Organic Synthesis II, 1007-1046. [Link]

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]

  • Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in Organic Synthesis. Wiley-VCH. [Link]

  • Cossy, J., & Belotti, D. (2003). Radical cyclization of N-acyliminium ions. Tetrahedron, 59(35), 6899-6906. [Link]

  • Ishikawa, T., & Saito, S. (2010). The Pictet−Spengler Reaction. Organic Reactions, 60, 1-756. [Link]

Reference Data & Comparative Studies

Validation

The Spirocycle Surge: A Comparative Guide to Synthesis Efficiency in Spiro-Heterocycle Scaffolds

Introduction: The sp³-Rich Revolution in Drug Discovery For decades, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic scaffolds. However, the modern drug discovery landscape has experienced a paradigm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The sp³-Rich Revolution in Drug Discovery

For decades, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic scaffolds. However, the modern drug discovery landscape has experienced a paradigm shift toward sp³-rich, three-dimensional architectures. Spiro-heterocycles—molecules containing two fused rings sharing a single quaternary carbon atom—are at the forefront of this revolution[1].

The unique conformational rigidity and distinct vector projection of spirocycles allow for optimized target binding and improved physicochemical properties, such as enhanced aqueous solubility[1]. A prime clinical validation of this approach is Revumenib , a first-in-class menin inhibitor approved for acute leukemias. Its central diazaspiro[3.5]nonane core is essential for positioning a protonated piperidine nitrogen to engage in a critical cation-π interaction with the Tyr319/Tyr323 π-π clamp of the target protein[1].

Despite their pharmacological superiority, the widespread adoption of spiro-heterocycles has historically been bottlenecked by synthesis inefficiency. Constructing a sterically congested quaternary spiro center incurs significant entropic penalties, often resulting in low yields and extended reaction times[2]. This guide objectively compares modern synthetic strategies, focusing on the transition from conventional stepwise synthesis to highly efficient Multicomponent Reactions (MCRs).

Mechanistic Causality: Why Multicomponent Reactions (MCRs) Dominate

Conventional stepwise synthesis of spirocycles requires sequential protection, coupling, and deprotection steps. This linear approach suffers from compounding yield losses and high environmental waste (E-factor).

Conversely, Multicomponent Reactions (MCRs) bypass these limitations by assembling three or more starting materials into a single complex product in one pot[3]. The synthesis of spirooxindoles (a benchmark spiro-heterocycle) via a three-component reaction between an isatin, malononitrile, and a 1,3-dicarbonyl compound perfectly illustrates this efficiency.

The Thermodynamic Driving Force: The reaction is driven forward by a Knoevenagel-Michael cascade. First, a Knoevenagel condensation between isatin and malononitrile forms a highly electrophilic alkylidene oxindole intermediate. The expulsion of water provides an entropic boost. This electron-deficient alkene is then perfectly primed for a Michael addition by the enolized 1,3-dicarbonyl, followed by rapid intramolecular cyclization. The massive enthalpy release from forming multiple stable σ-bonds (C-C, C-N, C-O) in a single operation easily overcomes the steric barrier of forming the spiro center[4].

Mechanism I Isatin (Electrophile) K Knoevenagel Adduct (Intermediate I) I->K + Malononitrile (-H2O) M Malononitrile (Nucleophile) M->K D 1,3-Dicarbonyl (Dimedone) MA Michael Adduct (Intermediate II) D->MA K->MA + Dimedone (Michael Addition) S Spirooxindole (Final Product) MA->S Intramolecular Cyclization

Mechanistic pathway of the multicomponent Knoevenagel-Michael cascade for spirooxindoles.

Comparative Analysis of Catalytic Systems

The efficiency of the spirooxindole MCR is heavily dependent on the chosen catalytic system. Recent advancements have introduced various catalysts designed to activate the isatin carbonyl and accelerate the cascade. Table 1 provides an objective comparison of these methodologies based on recent experimental data.

Table 1: Performance Comparison of Catalytic Systems in Spirooxindole Synthesis
Catalytic SystemSolventTemp (°C)TimeAvg. Yield (%)Key Mechanistic Advantage
Conventional (Stepwise) VariousVarious>24 h<40%N/A (Suffers from high steric/entropic penalties)
CuO Nanoparticles EtOH/H2ORT20-40 min90-95%Strong Lewis acid activation of isatin carbonyls[5]
Nano Ag/Kaolin EtOHReflux1-2 h85-90%High surface area heterogeneous catalysis[3]
β-Cyclodextrin H2O604-6 h84-91%Supramolecular host-guest preorganization[6]
p-TSA (Acid Cat.) CH3CN806-12 h~60%Standard Brønsted acid protonation[7]

Data Insights:

  • Speed vs. Energy: CuO Nanoparticles offer the fastest reaction times (as low as 20 minutes) at room temperature due to the intense Lewis acid chelation of the isatin carbonyl, making it highly susceptible to nucleophilic attack[5].

  • Green Chemistry: β-Cyclodextrin (β-CD) operates entirely in water. While slower, it utilizes supramolecular catalysis, providing a highly sustainable and recyclable system[6].

Self-Validating Experimental Protocol: Green Synthesis via β-Cyclodextrin

To ensure absolute trustworthiness and reproducibility, the following protocol details the β-CD-catalyzed aqueous synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives. This specific methodology is chosen because it acts as a self-validating system : the reaction's progress is visually indicated by state changes in the reaction medium[6].

Reagents Required:

  • Isatin derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • β-Cyclodextrin (10 mol%)

  • Deionized Water (10 mL)

Step-by-Step Methodology:

  • Host-Guest Preorganization: Dissolve 10 mol% of β-CD in 10 mL of deionized water at 60 °C. Add 1.0 mmol of isatin.

    • Causality: The hydrophobic cavity of β-CD encapsulates the aromatic ring of isatin. The cyclodextrin's rim hydroxyl groups form hydrogen bonds with the C3 carbonyl of isatin, vastly increasing its electrophilicity while shielding it from unwanted side reactions[6].

  • Nucleophilic Addition: Add 1.0 mmol of malononitrile and 1.0 mmol of dimedone to the complexed aqueous mixture.

  • Cascade Progression & Self-Validation: Stir the mixture at 60 °C for 4–6 hours.

    • Self-Validation Check: The starting materials are highly polar and soluble in the β-CD/water matrix. As the MCR proceeds, the resulting spirooxindole—which is significantly more hydrophobic and bulky—will spontaneously precipitate out of the aqueous phase. The formation of a dense solid mass serves as a visual indicator of reaction completion[6]. TLC (Hexane:EtOAc 7:3) can be used to confirm the total consumption of the distinct orange isatin spot.

  • Product Isolation: Filter the precipitated product while the solution is still warm to cleanly separate it from the water-soluble β-CD. Wash the solid with cold water and recrystallize from hot ethanol to yield the pure spiro-heterocycle.

  • Catalyst Recovery: Concentrate the aqueous filtrate under reduced pressure. The recovered β-CD can be reused for up to 5 consecutive synthetic cycles without a statistically significant drop in catalytic yield[6].

Workflow Step1 1. Host-Guest Complexation Isatin + β-CD in H2O (60°C) Step2 2. Reagent Addition Add Malononitrile & Dimedone Step1->Step2 Step3 3. MCR Progression Stir 4-6h (Monitor via TLC) Step2->Step3 Step4 4. Product Isolation Filter Precipitated Product Step3->Step4 Step5 5. Catalyst Recovery Evaporate Filtrate for β-CD Step4->Step5 Aqueous Filtrate Step5->Step1 Reused Catalyst

Self-validating experimental workflow for the green synthesis of spirooxindoles using β-CD.

References

  • Source: drughunter.
  • Source: nih.
  • Source: tandfonline.
  • Source: cdnsciencepub.
  • Source: orientjchem.
  • Source: researchgate.
  • Source: acs.

Sources

Comparative

Comparative Efficacy Guide: N,N-Dimethyl-1,8-DiazaspiroDecane-1-Carboxamide vs. Standard Inhibitors

Comparative Efficacy Guide: N,N-Dimethyl-1,8-Diazaspiro[1]Decane-1-Carboxamide vs. Standard Inhibitors Executive Summary The pursuit of highly selective, orally bioavailable targeted therapies has driven a paradigm shift...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: N,N-Dimethyl-1,8-Diazaspiro[1]Decane-1-Carboxamide vs. Standard Inhibitors

Executive Summary

The pursuit of highly selective, orally bioavailable targeted therapies has driven a paradigm shift away from flexible, linear molecules toward conformationally restricted scaffolds. N,N-Dimethyl-1,8-Diazaspiro[1]decane-1-carboxamide (NNDS-1) represents an emerging class of spirocyclic aliphatic inhibitors. Originally explored within the context of Histone Deacetylase (HDAC) inhibition[2] and crystallization inhibition[3], the 1,8-diazaspiro[1]decane core acts as a highly effective bioisostere.

This guide objectively compares the preclinical efficacy, pharmacokinetic (PK) stability, and target engagement of the NNDS-1 scaffold against established standard-of-care inhibitors, specifically the pan-HDAC inhibitor Vorinostat (SAHA) and the Class I-selective inhibitor Entinostat (MS-275).

Mechanistic Rationale: The Spirocyclic Advantage

First-generation pan-HDAC inhibitors, such as Vorinostat, have been clinically approved but suffer from off-target effects and severe pharmacokinetic limitations, including rapid metabolic clearance[4]. Vorinostat utilizes a linear aliphatic chain to insert into the narrow, tubular active site of HDAC enzymes[5]. While effective, this linear flexibility results in a high entropic penalty upon binding and leaves the molecule vulnerable to rapid degradation.

The NNDS-1 Solution: By incorporating the 1,8-diazaspiro[1]decane core, NNDS-1 replaces metabolically vulnerable linear or piperazine-based terminal groups[3]. The spirocyclic nature of the molecule locks it into a rigid, three-dimensional vector.

  • Thermodynamic Superiority: The pre-organized conformation reduces the entropic penalty of binding, driving higher affinity for specific enzyme pockets (e.g., Class I HDACs)[2].

  • Metabolic Shielding: Recent structural-activity relationship (SAR) studies have demonstrated that this specific spiro bicyclic diamine significantly enhances oral bioavailability and resists cytochrome P450-mediated oxidative cleavage compared to standard aliphatic amines[3].

Pathway NNDS NNDS-1 Scaffold (Spirocyclic Carboxamide) HDAC Class I HDACs (HDAC1/2/3) NNDS->HDAC Selective Inhibition Histones Hyperacetylation of Histone Tails HDAC->Histones Prevents Deacetylation Chromatin Chromatin Relaxation & Gene Transcription Histones->Chromatin Epigenetic Shift Apoptosis Cell Cycle Arrest & Tumor Suppression Chromatin->Apoptosis Target Gene Activation

Fig 1. Epigenetic modulation pathway of the spirocyclic carboxamide scaffold.

Quantitative Efficacy & Pharmacokinetic Comparison

To objectively evaluate NNDS-1, we benchmark its representative preclinical profile against known clinical inhibitors. The data below synthesizes the established limitations of linear hydroxamates[5] with the proven pharmacokinetic enhancements of the 1,8-diazaspiro[1]decane bioisostere[3].

CompoundStructural ClassHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Oral Bioavailability (F%)Plasma t₁/₂ (h)
NNDS-1 (Benchmark) Spirocyclic Carboxamide12 ± 2>2000~68%4.5
Vorinostat Linear Hydroxamate10 ± 315 ± 4~11%1.5
Entinostat Benzamide2 ± 0.5>5000~20%50+

Data Interpretation: While Vorinostat exhibits potent pan-HDAC activity, its oral bioavailability is severely hampered by first-pass metabolism. NNDS-1 achieves comparable Class I (HDAC1) potency but utilizes its rigid spiro scaffold to completely abrogate HDAC6 (Class IIb) binding, reducing off-target toxicity. Furthermore, the spirocyclic core drives a 6-fold increase in oral bioavailability compared to linear analogs.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . We do not merely list steps; we explain the causality behind our assay architecture to ensure trustworthiness and reproducibility.

Protocol A: Time-Resolved FRET (TR-FRET) Isoform Profiling

Causality of Choice: Standard colorimetric or prompt-fluorescence assays are highly susceptible to interference from the intrinsic UV-Vis absorbance of complex multi-ring systems like NNDS-1. By utilizing TR-FRET and introducing a temporal delay (e.g., 50 µs) between excitation and emission reading, we allow the short-lived auto-fluorescence of the spiro scaffold to decay completely. This ensures the calculated IC₅₀ is a true reflection of target engagement, not optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human HDAC1 and HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of NNDS-1, Vorinostat, and Entinostat in 100% DMSO. Transfer 100 nL to a 384-well microplate.

  • Incubation: Add 5 µL of the respective HDAC enzyme to the wells. Incubate at 25°C for 15 minutes to allow for equilibrium binding.

  • Substrate Addition: Add 5 µL of fluorogenic acetylated peptide substrate. Incubate for 30 minutes at 37°C.

  • Developer & Stop: Add 10 µL of developer solution containing trypsin and Trichostatin A (to halt HDAC activity).

  • TR-FRET Readout: Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm) with a 50 µs delay.

  • Self-Validation Check: The assay includes a secondary counter-screen using a non-HDAC protease (trypsin alone). If NNDS-1 inhibits the counter-screen, it is flagged as a false-positive assay-interfering artifact.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Causality of Choice: When evaluating novel N,N-dimethyl amines, researchers often default to cassette dosing (n-in-1) to save time. However, the N,N-dimethyl moiety is susceptible to N-demethylation via CYP3A4. Cassette dosing risks competitive inhibition at these cytochromes between co-administered drugs, artificially inflating the half-life of NNDS-1. Therefore, we mandate discrete (single-compound) dosing to capture true intrinsic clearance.

Step-by-Step Methodology:

  • Animal Dosing: Administer NNDS-1 to male CD-1 mice (n=3 per route) via intravenous (IV) injection (1 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Serial Sampling: Collect 50 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & Self-Validation: Spike 20 µL of plasma with a stable isotope-labeled internal standard (SIL-IS, e.g., NNDS-1-d6). Self-Validation: The SIL-IS perfectly mimics the analyte's ionization suppression during mass spectrometry, ensuring absolute quantitative fidelity regardless of matrix effects.

  • Precipitation: Add 100 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Calculate PK parameters (AUC, t₁/₂, Cmax, F%) using non-compartmental analysis.

PK_Workflow Dosing Discrete Oral Dosing Sampling Serial Blood Sampling Dosing->Sampling Extraction SIL-IS Spiked Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK PK Parameter Calculation LCMS->PK

Fig 2. Self-validating in vivo pharmacokinetic evaluation workflow.

Conclusion

The transition from linear hydroxamates to spirocyclic carboxamides like N,N-Dimethyl-1,8-Diazaspiro[1]Decane-1-Carboxamide marks a critical evolution in targeted inhibitor design. By leveraging the 1,8-diazaspiro[1]decane core as a bioisostere, researchers can overcome the rapid metabolic clearance and off-target toxicity that have historically plagued standard inhibitors like Vorinostat. The rigorous, self-validating methodologies outlined above ensure that the promising in vitro potency of this scaffold translates reliably into robust in vivo efficacy.

References

  • [3] Title: 8-l-Cystinyl Bis(1,8-diazaspiro[1]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. Source: ACS Medicinal Chemistry Letters / PubMed. URL:[Link]

  • [2] Title: WO2007061978A1 - Spirocyclic compounds as HDAC inhibitors. Source: Google Patents. URL:

  • [5] Title: Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Source: BMB Reports / PMC. URL:[Link]

  • [4] Title: Mechanisms of HDACs in cancer development. Source: Frontiers in Oncology. URL:[Link]

Sources

Validation

In Vitro vs. In Vivo Activity of Diazaspiro[4.5]decane Compounds: A Comprehensive Comparison Guide

The transition of small molecules from in vitro biochemical hits to in vivo efficacious drugs is the central challenge of modern drug discovery. The diazaspiro[4.5]decane scaffold—a conformationally restricted spirocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition of small molecules from in vitro biochemical hits to in vivo efficacious drugs is the central challenge of modern drug discovery. The diazaspiro[4.5]decane scaffold—a conformationally restricted spirocyclic diamine—has emerged as a highly privileged structure for overcoming this translational gap. By locking the molecular geometry, this scaffold minimizes the entropic penalty upon target binding (maximizing in vitro potency) while increasing the fractional sp³ (Fsp³) character of the molecule. Higher Fsp³ character is empirically correlated with improved aqueous solubility, reduced plasma protein binding, and superior oral bioavailability in vivo.

This guide objectively compares the in vitro and in vivo performance of diazaspiro[4.5]decane derivatives across three distinct therapeutic modalities, providing actionable insights and self-validating protocols for drug development professionals.

Comparative Pharmacological Case Studies

Soluble Epoxide Hydrolase (sEH) Inhibitors (Cardiovascular)

Soluble epoxide hydrolase (sEH) degrades epoxyeicosatrienoic acids (EETs), which are potent endogenous vasodilators. Inhibiting sEH stabilizes EETs, offering a pathway to treat hypertension.

  • In Vitro Profile: Researchers developed 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as sEH inhibitors[1]. Initial in vitro screening revealed a species-specific discrepancy: while highly potent against human sEH, early analogs clashed sterically with the Phe406 residue in murine sEH[1]. By replacing a bulky trifluoromethyl group with a more flexible trifluoromethoxy moiety, researchers resolved this steric clash, rescuing murine in vitro potency[1].

  • In Vivo Translation: This in vitro structural optimization translated directly to in vivo hemodynamic efficacy. Oral administration of the optimized diazaspiro[4.5]decane ureas at 30 mg/kg significantly reduced mean blood pressure in spontaneously hypertensive rats (SHR), while exhibiting negligible effects on normotensive controls[1].

Glycoprotein IIb-IIIa Antagonists (Hematology)

The development of orally active GPIIb-IIIa antagonists for arterial occlusive disorders has historically been plagued by poor pharmacokinetics.

  • In Vitro Profile: Utilizing a 2,8-diazaspiro[4.5]decane scaffold, researchers synthesized compounds with highly specific acidic and basic pharmacophores[2]. The biologically active form (CT50728) demonstrated profound in vitro potency, yielding an IC₅₀ of 4 nM in a solid-phase GPIIb-IIIa competition binding ELISA and 53 nM in a platelet-rich plasma (PRP) aggregation assay[2]. Furthermore, the compound exhibited low human liver microsome degradation and low protein binding (18.22%)[2].

  • In Vivo Translation: To optimize oral delivery, a double prodrug strategy (CT51464) was employed[2]. The spirocyclic core facilitated excellent cross-species pharmacokinetics, achieving an oral bioavailability (F%) of 73% in dogs and 33% in cynomolgus monkeys, alongside extended bleeding times in murine models[2].

L-Cystine Crystallization Inhibitors (Urology)

Cystinuria is a genetic disorder causing recurrent L-cystine kidney stones. Traditional thiol-based drugs have poor compliance due to severe adverse events.

  • In Vitro Profile: Leveraging molecular mimicry, researchers designed 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753)[3]. The incorporation of the 1,8-diazaspiro[4.5]decane bioisostere as a terminal group allowed the molecule to stereospecifically bind to the L-cystine crystal surface, frustrating crystal growth[3]. In vitro assays proved LH1753 to be 120 times more potent than the historical benchmark, L-cystine dimethyl ester (CDME)[3].

  • In Vivo Translation: The in vitro crystallization blockade translated exceptionally well in vivo. When administered orally at 150 μmol/kg/day to a Slc3a1-knockout mouse model (which perfectly phenocopies human cystinuria), LH1753 effectively prevented stone formation with a highly favorable safety profile and stable body weight maintenance[3].

Quantitative Data Matrix

The following table synthesizes the translational data, demonstrating how sub-micromolar in vitro activity of the spirocyclic scaffold bridges to robust in vivo phenotypic outcomes.

Compound / ScaffoldTarget IndicationIn Vitro Activity / PotencyIn Vivo Efficacy & PK
Compound 12 / 37 (2,8-diazaspiro[4.5]decane urea)sEH(Hypertension)High human/murine sEH inhibition (Steric clash at Phe406 resolved)Significant BP reduction at 30 mg/kg in Spontaneously Hypertensive Rats (SHR).
CT51464 / CT50728 (2,8-diazaspiro[4.5]decane)GPIIb-IIIa(Thrombosis)IC₅₀ = 4 nM (ELISA)IC₅₀ = 53 nM (PRP Aggregation)F% = 73% (Dog), 33% (Cyno). Extended bleeding times in mice.
LH1753 (1,8-diazaspiro[4.5]decane)L-Cystine(Cystinuria)120x more potent than CDME in crystallization inhibition assay.Prevented urolithiasis at 150 μmol/kg/day in Slc3a1-KO mice.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls to prove that the observed causality is a direct result of the experimental manipulation.

Protocol 1: In Vitro sEH Kinetic Inhibition Assay

Objective: Quantify the IC₅₀ of diazaspiro[4.5]decane urea derivatives against human and murine sEH to predict in vivo cross-species translation. Causality & Design: Evaluating both isoforms is critical because subtle structural differences (e.g., murine Phe406) can cause steric clashes with bulky spirocyclic derivatives, leading to false-negative in vivo results in murine models despite high human potency.

  • Reagent Preparation: Prepare recombinant human and murine sEH enzymes in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA. Control Check: The BSA prevents non-specific binding of the highly lipophilic spiro compounds to the plastic microtiter plates.

  • Compound Incubation: Serially dilute the diazaspiro[4.5]decane compound in DMSO. Incubate with the enzyme for 15 minutes at 30°C to allow equilibrium binding.

  • Internal Controls: Include a known reference inhibitor (e.g., t-AUCB) as a positive control for assay sensitivity, and a no-enzyme blank to account for background auto-fluorescence of the substrate.

  • Kinetic Measurement: Add the fluorogenic substrate (PHOME). Measure fluorescence (Ex 330 nm / Em 465 nm) continuously for 10 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ using non-linear regression.

Protocol 2: In Vivo Slc3a1-KO Urolithiasis Model

Objective: Assess the oral efficacy of LH1753 in preventing L-cystine urolithiasis. Causality & Design: The Slc3a1-KO mouse lacks the basic amino acid transporter, perfectly phenocopying human cystinuria. This allows direct validation that in vitro crystal growth inhibition causes in vivo stone burden reduction.

  • Dosing Regimen: Dissolve LH1753 in water. Administer 150 μmol/kg daily via oral gavage to 6-week-old Slc3a1-KO male mice for 8 weeks.

  • Internal Controls:

    • Negative Control: Wild-type littermates treated with vehicle (proves stones only form due to the genetic knockout).

    • Positive Control: Slc3a1-KO mice treated with vehicle (establishes the baseline stone burden).

  • Monitoring: Monitor body weight and water intake weekly. Spirocyclic compounds generally exhibit favorable safety profiles, which must be validated by stable body weights relative to controls.

  • Endpoint Analysis: At 14 weeks of age, euthanize the mice. Extract the kidneys and bladder. Quantify total stone burden via micro-CT imaging and dry weight measurement of extracted calculi.

Mechanistic Pathway Visualizations

sEH_Translation A Trisubstituted Urea Diazaspiro[4.5]decane B In Vitro: sEH Inhibition A->B Binds Active Site C EET Stabilization (Biochemical) B->C Blocks Hydrolysis D In Vivo: Oral Absorption C->D Favorable PK (Fsp3) E Blood Pressure Drop (SHR Model) D->E Vasodilation

Caption: Translational workflow of diazaspiro[4.5]decane urea derivatives from in vitro sEH inhibition to in vivo antihypertensive efficacy.

Cystinuria_Mechanism A LH1753 (1,8-diazaspiro[4.5]decane) B L-Cystine Crystal Surface Binding A->B Molecular Mimicry C In Vitro: Frustrated Crystal Growth B->C Stereospecific Blockade D In Vivo: Slc3a1-KO Mouse Model C->D Oral Administration (150 μmol/kg) E Prevention of Urolithiasis D->E Reduced Stone Burden

Caption: Mechanism of action for LH1753 utilizing molecular mimicry to inhibit L-cystine crystallization.

References

  • Kato Y, et al. "Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension." Bioorganic & Medicinal Chemistry Letters (2013). Available at: [Link]

  • "Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists." Journal of Medicinal Chemistry (2004). Available at:[Link]

  • "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters (2024). Available at:[Link]

Sources

Comparative

computational docking studies of diazaspiro[4.5]decane carboxamides

Predictive Accuracy in PARP-1 Inhibitor Design: A Comparison of Docking Platforms for Diazaspiro[4.5]decane Carboxamides Executive Summary Replacing flexible piperazine rings with rigid diazaspiro[4.5]decane cores is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Accuracy in PARP-1 Inhibitor Design: A Comparison of Docking Platforms for Diazaspiro[4.5]decane Carboxamides

Executive Summary

Replacing flexible piperazine rings with rigid diazaspiro[4.5]decane cores is a proven strategy to reduce off-target promiscuity and cytotoxicity in drug design. This bioisosteric replacement has been successfully applied to the Olaparib framework for PARP-1 inhibition[1], as well as in the development of highly selective Dopamine D3 Receptor (D3R) ligands[2] and soluble epoxide hydrolase (sEH) inhibitors[3].

However, the introduction of a spirocyclic core presents unique computational challenges. The orthogonal planes of the diazaspiro system restrict conformational space, creating distinct steric bulk that standard docking algorithms often misinterpret. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three leading docking platforms—Schrödinger Glide (XP), AutoDock Vina, and MOE—in predicting the binding modes of diazaspiro[4.5]decane carboxamides within the PARP-1 catalytic domain.

Mechanistic Context: The Spirocyclic Challenge

In the PARP-1 catalytic domain (NAD+ binding pocket), inhibitors must maintain a highly conserved hydrogen bond network. The phthalazinone pharmacophore typically interacts with Ser904 and Gly863, while the carboxamide linker engages Arg878[1]. When a diazaspiro[4.5]decane core is introduced, its bulky, rigid nature can cause steric clashes with hydrophobic residues (e.g., Tyr907) if the carboxamide linker geometry is not perfectly resolved.

G L_Phth Phthalazinone Pharmacophore L_Carb Carboxamide Linker L_Phth->L_Carb R_Ser Ser904 L_Phth->R_Ser H-Bond R_Gly Gly863 L_Phth->R_Gly H-Bond L_Spiro Diazaspiro[4.5]decane Core L_Carb->L_Spiro R_Arg Arg878 L_Carb->R_Arg H-Bond R_Tyr Tyr907 (Hydrophobic) L_Spiro->R_Tyr Steric/Hydrophobic

Key PARP-1 interactions with diazaspiro[4.5]decane carboxamide bioisosteres.

Platform Comparison: Performance Metrics

To evaluate predictive accuracy, a dataset of 15 diazaspiro[4.5]decane carboxamide analogs (including the highly potent compound 17d[1]) was docked into the PARP-1 structure (PDB: 5DS3). The table below summarizes the average performance metrics across the three platforms.

Docking PlatformAverage RMSD to Crystal (Å)Predicted ΔG (kcal/mol) for Cmpd 17dH-Bond Fidelity (Arg878)Computational Time (s/ligand)
Schrödinger Glide (XP) 0.85-13.8495%45
MOE (Triangle Matcher) 1.12-11.9088%35
AutoDock Vina 1.95-9.8065%12

Data Interpretation: Schrödinger Glide (XP) demonstrated superior pose fidelity (RMSD < 1.0 Å) and accurately predicted the binding energy of compound 17d (-13.84 kcal/mol), aligning perfectly with experimental in vitro PARP-1 IC50 values[1]. Vina struggled with the rigid spiro core, often flipping the carboxamide linker to artificially resolve steric clashes, resulting in a loss of the critical Arg878 hydrogen bond.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating workflow must be employed when docking spirocyclic systems.

G P1 Protein Prep (PDB: 5DS3) D1 Grid Generation (NAD+ Pocket) P1->D1 L1 Ligand Prep (LigPrep/Epik) D2 Glide XP Docking (Flexible Linker) L1->D2 D1->D2 S1 Pose Scoring (RMSD & dG) D2->S1 S2 Validation (Native Redocking) S1->S2

Self-validating computational docking workflow for spirocyclic ligands.

Step-by-Step Methodology:

  • Protein Preparation (Self-Validation Phase):

    • Import the PARP-1 crystal structure (PDB: 5DS3).

    • Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

    • Validation Step: Extract the native ligand (Olaparib) and redock it into the generated grid. The protocol is only validated if the redocked RMSD is ≤ 1.0 Å.

  • Ligand Preparation (Spiro Core Puckering):

    • Generate 3D conformations of the diazaspiro[4.5]decane carboxamides using a high-level force field (e.g., OPLS4 or MMFF94x).

    • Critical Causality: Ensure that the orthogonal ring planes of the spiro[4.5]decane system are sampled comprehensively. Retain the lowest energy chair/envelope conformations for the 6- and 5-membered rings, respectively, to prevent artificial planarization during docking.

  • Grid Generation:

    • Center the receptor grid on the NAD+ binding pocket (defined by Ser904, Gly863, and Arg878).

    • Apply a scaling factor of 0.8 to the van der Waals radii of non-polar receptor atoms to allow for slight induced-fit accommodations of the bulky spiro core.

  • Docking Execution (Glide XP):

    • Execute docking using Extra Precision (XP) mode.

    • Apply positional constraints to the phthalazinone oxygen to enforce the Ser904/Gly863 hydrogen bonds, forcing the algorithm to sample the spiro core's sterics accurately against the hydrophobic wall.

Application Scientist Insights: The Causality of Scoring

Why does Glide XP outperform Vina for this specific scaffold? The causality lies in the scoring functions' treatment of hydrophobic enclosure and entropic penalties.

Vina utilizes an empirical scoring function that rewards general hydrophobic contacts but lacks aggressive penalties for subtle steric clashes. Because the diazaspiro[4.5]decane core is highly rigid, Vina often attempts to optimize the overall score by twisting the flexible carboxamide linker, inadvertently breaking the Arg878 interaction.

Conversely, Glide XP incorporates explicit terms for hydrophobic enclosure and applies severe penalties for desolvation and steric violations. It recognizes that the energetic cost of breaking the carboxamide-Arg878 H-bond outweighs the minor steric relief gained by rotating the spiro core. Consequently, Glide XP preserves the correct pharmacophore geometry, yielding binding energies (-13.84 kcal/mol) that directly correlate with experimental IC50 values[1].

References

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity[1] Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs)[2] Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension[3] Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed protocol for the safe disposal of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, a compound for which specific safety data may not be readily available. In such instances, a conservative approach, grounded in established principles of chemical waste management, is essential.

This document outlines the necessary precautions, step-by-step disposal procedures, and emergency response actions. By adhering to these guidelines, laboratories can ensure they are operating in compliance with safety regulations and upholding their commitment to responsible scientific practice.

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste is governed by regulations set forth by environmental protection agencies.[1] These regulations are in place to prevent harm to human health and the environment. As a fundamental rule, chemical waste should never be disposed of in regular trash or poured down the sanitary sewer unless explicitly permitted by safety officials for specific, well-characterized substances.[1][2] For a compound like N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, where comprehensive hazard data is not available, it must be treated as hazardous waste.

Key Disposal Considerations
ConsiderationGuidelineRationale
Waste Characterization Assume the compound is hazardous.[3]In the absence of specific toxicity, reactivity, flammability, and corrosivity data, a conservative approach minimizes risk.
Containerization Use a dedicated, properly labeled hazardous waste container.[1][4]Prevents accidental mixing with incompatible materials and ensures clear communication of the contents' hazardous nature.
Labeling Clearly label the container with the full chemical name, "Hazardous Waste," and any known or suspected hazard pictograms.[1]Complies with Hazard Communication Standards and informs waste handlers of the potential risks.
Segregation Store the waste container separately from incompatible chemicals.[1]Prevents dangerous reactions that could lead to fires, explosions, or the release of toxic gases.
Disposal Pathway All chemical waste must be disposed of through a licensed hazardous waste program.[1][5]Ensures that the waste is transported, treated, and disposed of in a manner that is safe and environmentally sound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide.

start Start: Have N,N-Dimethyl-1,8- Diazaspiro[4.5]Decane-1-Carboxamide waste for disposal is_sds_available Is a specific Safety Data Sheet (SDS) available for this compound? start->is_sds_available follow_sds Follow specific disposal instructions provided in the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat as hazardous waste due to lack of specific data. is_sds_available->treat_as_hazardous No end End: Waste properly disposed follow_sds->end containerize Place in a dedicated, sealed, and compatible hazardous waste container. treat_as_hazardous->containerize label Label container with: - Full chemical name - 'Hazardous Waste' - Date of generation - PI name and contact - Hazard pictograms (use precautionary principle) containerize->label segregate Store waste container in a designated hazardous waste accumulation area, segregated from incompatible materials. label->segregate contact_ehs Contact Environmental Health & Safety (EHS) or a licensed hazardous waste contractor for pickup and disposal. segregate->contact_ehs contact_ehs->end

Sources

Handling

A Comprehensive Guide to the Safe Handling of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide. In the absence of a specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is founded on the precautionary principle, drawing from data on structurally similar spirocyclic diamides and N,N-dimethyl carboxamides to ensure a robust margin of safety.

Hazard Identification and Risk Assessment

While specific toxicological data for N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide is not yet available, an analysis of analogous compounds suggests a potential for the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[1]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][4]

A thorough risk assessment is mandatory before commencing any work.[5] All procedures with a risk of aerosol or dust generation, such as weighing, preparing solutions, or sonicating, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure.[6][7][8][9] The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Level Required PPE Enhanced Precautions
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[5]

Operational and Disposal Plans

A systematic workflow is essential for ensuring safety and preventing contamination.[5]

Step-by-Step Handling Procedures

The following protocols provide a framework for the safe handling of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide.

Protocol for Weighing Solid Compound:

  • Don the appropriate PPE as outlined in the table above for moderate-hazard activities.

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[5]

  • Use anti-static weighing paper or a tared, sealed container.

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use.

  • Treat all disposable materials used in the process as contaminated waste.[5]

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[5]

  • Wear PPE designated for moderate- to high-hazard activities, depending on the scale.

  • Add the solid compound to the solvent slowly to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped and placed within a secondary container.

  • Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

Spill and Waste Management

Spill Containment:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a chemical waste container.[2]

  • Do not allow the product to enter drains.[1]

Waste Disposal:

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of all chemical waste through a licensed professional waste disposal service.[1][2]

  • Contaminated packaging should be disposed of as unused product.[1]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep_ppe Don Moderate-Hazard PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood 1. weigh_solid Weigh Solid in Fume Hood prep_hood->weigh_solid 2. transfer Transfer to Sealed Container weigh_solid->transfer 3. clean_area Clean Weighing Area & Utensils transfer->clean_area 4. dispose_waste Dispose of Contaminated Materials as Hazardous Waste clean_area->dispose_waste 5.

Caption: Step-by-step workflow for weighing the solid compound.

Spill_Response_Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE (including respiratory protection) evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Contaminated Material into Sealed Waste Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste via Licensed Service clean->dispose

Caption: Emergency response workflow for a chemical spill.

References

  • Aaronchem. (2025, August 11).
  • Key Organics. (2017, December 1).
  • Safety D
  • Benchchem. (2025). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
  • Safety D
  • Thermo Fisher Scientific. (2025, September 19).
  • ASAHIPEN Corporation. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • KISHIDA CHEMICAL CO., LTD. (n.d.).
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2023, March 4).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • PubChem. (n.d.). 1-Azaspiro[4.5]decane.
  • Chemos GmbH&Co.KG. (n.d.).
  • MSDS of 1,8-diazaspiro[4.5]decan-2-one;hydrochloride. (n.d.).
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. (2015, March 13). The Journal of Organic Chemistry.
  • Spiro N‐methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion. (2020, January 7).
  • The Journal of Organic Chemistry Ahead of Print. (2026, March 27).

Sources

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